Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZRZXWHVICJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594765 | |
| Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-53-3 | |
| Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details the probable synthetic pathway, encompassing the preparation of the key intermediate, 7-bromobenzo[b]thiophene-2-carboxylic acid, and its subsequent esterification. The guide includes detailed experimental protocols, quantitative data, and process visualizations to support researchers in the successful synthesis of this compound.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the benzo[b]thiophene core to yield 7-bromobenzo[b]thiophene-2-carboxylic acid. This is followed by the esterification of the carboxylic acid to afford the final methyl ester product.
Caption: Overall synthetic workflow.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the target compound and its precursor is provided below.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 7-bromobenzo[b]thiophene-2-carboxylic acid | 19075-59-3 | C₉H₅BrO₂S | 257.11 | White solid |
| This compound | 1402144-45-9 | C₁₀H₇BrO₂S | 271.13 | Not specified |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) | Infrared (cm⁻¹) |
| 7-bromobenzo[b]thiophene-2-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 7-bromobenzo[b]thiophene-2-carboxylic acid
A common method for the synthesis of the benzo[b]thiophene core involves the reaction of a substituted benzaldehyde with a sulfur-containing reagent, followed by cyclization. While a specific protocol for the 7-bromo isomer is not widely published, a plausible route can be adapted from the synthesis of similar structures. One such approach involves the use of 2,3-dibromobenzaldehyde as a starting material to ensure the correct positioning of the bromine atom.
Reaction Scheme for Step 1:
Caption: Synthesis of the carboxylic acid precursor.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromobenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution, followed by the dropwise addition of thioglycolic acid (1.2 eq).
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with a mineral acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester. A standard and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. An alternative method involves the use of thionyl chloride to first form the acyl chloride, which then readily reacts with methanol.
Reaction Scheme for Step 2:
Caption: Esterification to the final product.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: Suspend 7-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the reagent and the solvent, in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel if necessary.
Alternative Experimental Protocol (via Acyl Chloride):
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Acyl Chloride Formation: Gently reflux a mixture of 7-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq) for 1-2 hours. The reaction can be performed neat or in an inert solvent like toluene.
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Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.
-
Esterification: Carefully add methanol to the crude acyl chloride at 0 °C and then allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic phase, concentrate, and purify the product as described in the Fischer esterification protocol.
Safety Considerations
-
7-bromobenzo[b]thiophene-2-carboxylic acid: This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with extreme care.
-
Organic Solvents: The organic solvents used in these procedures are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
This guide provides a framework for the synthesis of this compound. Researchers should always conduct a thorough literature search for the most up-to-date procedures and perform a comprehensive risk assessment before commencing any experimental work.
References
An In-depth Technical Guide to Methyl 7-bromobenzo[b]thiophene-2-carboxylate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and extensive characterization data. Furthermore, it explores the potential biological activities of the broader benzo[b]thiophene class of compounds, suggesting avenues for future research and drug development.
Compound Profile
This compound is a brominated derivative of the benzo[b]thiophene scaffold. Benzo[b]thiophenes are a significant class of heterocyclic compounds that are constituents of some biologically active and pharmaceutical compounds. The introduction of a bromine atom and a methyl ester group at specific positions on the benzo[b]thiophene core can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1402144-45-9 |
| Molecular Formula | C₁₀H₇BrO₂S |
| Molecular Weight | 271.13 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Synthesis Protocol: Fischer Esterification
The synthesis of this compound can be readily achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 7-bromobenzo[b]thiophene-2-carboxylic acid. This method is a reliable and well-established procedure for the preparation of esters.
Materials and Reagents
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7-bromobenzo[b]thiophene-2-carboxylic acid
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Methanol (reagent grade, anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexanes
Experimental Procedure
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).
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Catalyst Addition: To the stirring solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Quenching: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Caption: A streamlined workflow for the synthesis of the target compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the title compound and its parent analogue.
Table 2: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | s | - | H3 |
| ~7.85 | d | ~7.8 | H4 |
| ~7.75 | d | ~7.6 | H6 |
| ~7.40 | t | ~7.7 | H5 |
| 3.95 | s | - | -OCH₃ |
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C=O |
| ~141.0 | C7a |
| ~139.5 | C3a |
| ~134.0 | C2 |
| ~130.0 | C6 |
| ~128.5 | C4 |
| ~126.0 | C5 |
| ~123.0 | C3 |
| ~118.0 | C7 |
| 52.5 | -OCH₃ |
Table 4: IR and Mass Spectrometry Data
| Technique | Key Peaks / m/z |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1250 (C-O stretch), ~750 (C-Br stretch) |
| Mass Spec (EI) | m/z 270/272 [M]⁺, 239/241 [M-OCH₃]⁺ |
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the benzo[b]thiophene scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[1]
Antimicrobial and Anticancer Potential
Derivatives of benzo[b]thiophene have demonstrated significant potential as antimicrobial and anticancer agents. The planar, aromatic structure of the benzo[b]thiophene core allows for effective intercalation with DNA or binding to the active sites of various enzymes. The nature and position of substituents on the ring system play a crucial role in modulating the biological activity. For instance, the presence of a halogen, such as bromine, can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved therapeutic efficacy.
The anticancer activity of some benzo[b]thiophene derivatives is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: A simplified diagram of a potential mechanism of action.
Conclusion and Future Directions
This compound represents a versatile chemical entity with significant potential for further exploration in the field of drug discovery. Its straightforward synthesis and the known biological importance of the benzo[b]thiophene scaffold make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives based on this core structure and the systematic evaluation of their biological activities, particularly as antimicrobial and anticancer agents. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.
References
An In-Depth Technical Guide on Methyl 7-bromobenzo[b]thiophene-2-carboxylate
CAS Number: 1402144-45-9
Chemical Formula: C₁₀H₇BrO₂S
Molecular Weight: 271.13 g/mol
Introduction
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. Benzothiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. They are recognized as important structural motifs in medicinal chemistry and materials science. The presence of a bromine atom and a methyl carboxylate group on the benzothiophene scaffold provides versatile handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and organic electronics.
While specific detailed experimental data and applications for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its chemical characteristics, probable synthetic routes, and potential applications based on the general properties of related bromobenzo[b]thiophene carboxylate isomers and derivatives.
Physicochemical Properties
Detailed experimentally determined physicochemical data for this compound is scarce. However, based on its structure, the following properties can be predicted.
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Spectroscopic Data | Expected to show characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum would likely exhibit characteristic peaks for the C=O of the ester and C-Br bonds. |
Synthesis and Experimental Protocols
One potential synthetic pathway could start from a suitably substituted brominated thiophene or benzene derivative, followed by ring closure to form the benzothiophene core, and subsequent esterification.
A generalized workflow for a potential synthesis is depicted below:
Caption: A potential synthetic workflow for this compound.
General Experimental Considerations:
-
Starting Material Selection: The synthesis would likely commence with a commercially available or readily synthesized ortho-substituted benzene derivative containing a bromine atom and a group that can be converted into the thiophene ring.
-
Ring Formation: A key step would be the construction of the thiophene ring fused to the benzene ring. Various named reactions, such as the Fiesselmann thiophene synthesis, could be applicable. This typically involves the reaction of a thioglycolic acid derivative with a suitable precursor.
-
Carboxylation: Introduction of the carboxylic acid group at the 2-position of the benzothiophene ring is a crucial step. This might be achieved through lithiation followed by quenching with carbon dioxide.
-
Esterification: The final step would involve the conversion of the carboxylic acid to its methyl ester. A standard method such as Fischer esterification (reacting the carboxylic acid with methanol in the presence of a strong acid catalyst) would be employed.
-
Purification and Characterization: Each step would necessitate appropriate work-up and purification procedures, such as extraction, chromatography (e.g., column chromatography), and recrystallization. The structure and purity of the intermediates and the final product would be confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Applications in Research and Drug Development
While there is no specific information on the direct application of this compound in signaling pathways or as a drug candidate, the benzothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzothiophene have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The bromine atom on the 7-position of the benzene ring and the methyl ester at the 2-position of the thiophene ring serve as valuable synthetic handles for creating a library of derivatives through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and amide bond formations. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective modulators of biological targets.
The logical workflow for utilizing this compound in a drug discovery program is illustrated below:
Caption: A logical workflow for the use of this compound in drug discovery.
Conclusion
This compound is a chemical compound with potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and materials. While specific experimental data for this particular isomer is limited in the public domain, its structural features suggest that it can be synthesized and utilized in a manner similar to other well-studied bromobenzo[b]thiophene derivatives. Further research is required to fully elucidate its chemical properties, develop optimized synthetic routes, and explore its potential in various applications. Researchers and drug development professionals can consider this molecule as a starting point for the design and synthesis of new chemical entities with desired biological or physical properties.
Technical Dossier: Physicochemical Properties of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical property—molecular weight—of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a compound of interest in organic synthesis and medicinal chemistry.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and pharmacokinetic modeling.
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₇BrO₂S | [1] |
| Molecular Weight | 287.13 g/mol | [1] |
| CAS Number | 1402144-45-9 | [1] |
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed as follows:
-
Carbon (C): 10 atoms × 12.011 u = 120.110 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Sulfur (S): 1 atom × 32.065 u = 32.065 u
-
Total Molecular Weight: 271.133 u (approximately 287.13 g/mol )
Caption: Logical workflow for calculating molecular weight from the molecular formula.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is a primary analytical technique used to confirm the molecular weight of a synthesized compound.
Objective: To verify the molecular weight of this compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺) are formed.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum is analyzed. For this compound, a prominent peak corresponding to the protonated molecule [C₁₀H₇BrO₂S + H]⁺ would be expected at an m/z value of approximately 288.14. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be observed, providing definitive structural confirmation.
References
Crystal Structure of Substituted Benzothiophenes: A Technical Guide for Drug Development Professionals
An in-depth exploration of the crystallographic features of substituted benzothiophenes, their synthesis, and their interaction with biological signaling pathways.
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the crystal structure of substituted benzothiophenes. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] A notable example is Raloxifene, a benzothiophene derivative used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][4] Understanding the three-dimensional arrangement of atoms in these molecules is paramount for rational drug design and for elucidating structure-activity relationships.[1]
This guide summarizes key crystallographic data, details common experimental procedures for their synthesis and structural determination, and visualizes a key signaling pathway influenced by a prominent benzothiophene-based drug.
Crystallographic Data of Selected Substituted Benzothiophenes
The following tables summarize crystallographic data for a selection of substituted benzothiophene derivatives, providing a comparative overview of their solid-state structures. The determination of crystal structures is most powerfully achieved through single-crystal X-ray diffraction, which provides unambiguous information on the relative configuration of stereogenic centers.[5][6] However, when suitable single crystals cannot be obtained, X-ray powder diffraction has become a significant alternative for structure solution.[5]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | C₁₀H₁₂N₂S | Monoclinic | P2₁/c | Data not available | Data not available | Data not available | Data not available | [4] |
| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide | C₂₂H₁₆FNO₂S₂ | Monoclinic | P2₁/c | 7.9588 (1) | 25.9840 (4) | 9.1788 (1) | 99.119 (1) | [7] |
| 5-(phenylsulfonyl)-5,6-dihydrobenzo[8][9]thieno[3,2-j]phenanthridine | C₂₆H₁₉NO₂S₂ | Monoclinic | P2₁/n | 10.3378 (4) | 19.4299 (7) | 10.6385 (4) | 96.685 (1) | [10] |
| [3]Benzothieno[3,2-b][3]benzothiophene derivative (1a) | Formula not available | Monoclinic | P2₁/c | Data not available | Data not available | Data not available | Data not available | [11] |
| [3]Benzothieno[3,2-b][3]benzothiophene derivative (4a) | Formula not available | Orthorhombic | Pbcn | Data not available | Data not available | Data not available | Data not available | [11] |
Experimental Protocols
Synthesis of Substituted Benzothiophenes
A variety of synthetic methodologies have been developed for the preparation of benzothiophene derivatives. These methods often involve the construction of the fused thiophene ring onto a benzene precursor. Common strategies include:
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Palladium-Catalyzed Reactions : Palladium catalysts are frequently employed for C-H arylation of heteroarenes with aryl bromides or chlorides.[12]
-
Intramolecular Cyclization : The intramolecular cyclization of aryl sulfides is a common route. For example, 2-phenylthioethanol can undergo oxidation-cyclization at high temperatures in the presence of a Pd/Al catalyst to form benzo[b]thiophene.[13] Similarly, arylmercapto acetals can be cyclized in the gas phase using a ZnCl₂-impregnated montmorillonite catalyst.[13]
-
Radical-Promoted Heterocyclodehydration : 1-(2-mercaptophenyl)-2-yn-1-ols can be converted to 2-alkoxymethylbenzothiophenes through a radical-promoted process using an initiator like AIBN in an alcoholic medium at elevated temperatures.[14]
-
Iodine-Catalyzed Cascade Reactions : A metal- and solvent-free approach involves the iodine-catalyzed reaction of substituted thiophenols with alkynes, which provides an efficient and environmentally friendly route to benzothiophene derivatives.[12]
-
Multi-component Reactions : Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the synthesis of benzothiophene analogs.[9]
Crystal Growth and X-ray Diffraction
The determination of the crystal structure of substituted benzothiophenes relies on obtaining high-quality single crystals suitable for X-ray diffraction analysis.[15]
1. Crystal Growth:
-
Recrystallization : The growth of X-ray quality crystals is similar to the process of recrystallization used for purification, but with an emphasis on slow crystal formation to achieve higher quality.[15]
-
Solvent Selection : A suitable solvent is chosen in which the compound has moderate solubility. The goal is to create a supersaturated solution from which crystals will slowly form as the conditions are changed (e.g., cooling, slow evaporation of the solvent).[15]
-
Techniques : Common techniques include slow evaporation of a single solvent, vapor diffusion, and liquid-liquid diffusion.[15] For organic compounds, it is often necessary to grow larger crystals compared to those containing heavy atoms.[15]
2. X-ray Diffraction Data Collection and Structure Refinement:
-
Single-Crystal X-ray Diffraction : A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[6] The diffraction pattern, consisting of a series of reflections, is collected on a detector.[6]
-
Data Reduction : The collected raw data is processed to correct for experimental factors and to obtain a list of reflection intensities.[4]
-
Structure Solution : The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.[4]
-
Structure Refinement : The atomic coordinates and other parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.[4]
-
Powder X-ray Diffraction : In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used.[16] The data is typically collected from a polycrystalline sample in a rotating capillary.[16] The structure is then solved using real-space methods and refined using the Rietveld method.[16]
Signaling Pathway Visualization
Many substituted benzothiophenes derive their therapeutic effects from their interaction with specific biological pathways.[17] Raloxifene, for instance, is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) and exhibits tissue-specific agonist or antagonist activity.[3][18]
Raloxifene and the Estrogen Receptor Signaling Pathway
The diagram below illustrates the mechanism of action of SERMs like Raloxifene. By binding to estrogen receptors (ERα or ERβ), SERMs can either mimic the effects of estrogen (agonist activity) or block them (antagonist activity), depending on the tissue type and the conformation induced in the receptor.[19][20] This differential activity is due to the selective recruitment of coactivator or corepressor proteins to the receptor-ligand complex, which in turn modulates the transcription of target genes.[20] In some contexts, SERMs can also influence other signaling cascades, such as the AKT pathway.[21]
The following diagram illustrates a general workflow for the determination of the crystal structure of a novel substituted benzothiophene.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiophene synthesis [organic-chemistry.org]
- 13. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzothiophene derivatives: Significance and symbolism [wisdomlib.org]
- 18. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 19. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Spectroscopic Properties of Methyl 7-bromobenzo[b]thiophene-2-carboxylate and Related Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound with a benzothiophene core. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its analysis.
Spectroscopic Data
Due to the limited availability of data for the title compound, this section presents the spectroscopic data for the parent compound, Methyl benzo[b]thiophene-2-carboxylate, and provides expected shifts and patterns for the 7-bromo derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.0 | s | - |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.4 | t | ~7.5 |
| H-6 | ~7.6 | d | ~7.0 |
| -OCH₃ | ~3.9 | s | - |
Note: The chemical shifts are estimations and can be influenced by the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~163 |
| C-2 | ~135 |
| C-3 | ~128 |
| C-3a | ~140 |
| C-4 | ~126 |
| C-5 | ~125 |
| C-6 | ~129 |
| C-7 | ~120 (C-Br) |
| C-7a | ~138 |
| -OCH₃ | ~52 |
Note: The chemical shifts are estimations and can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl benzo[b]thiophene-2-carboxylate is available from the NIST WebBook[1].
Table 3: Infrared (IR) Spectroscopic Data for Methyl benzo[b]thiophene-2-carboxylate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C-H (methyl) | Stretch | 2955 |
| C=O (ester) | Stretch | ~1720 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C-O (ester) | Stretch | 1300-1100 |
| C-S | Stretch | 750-690 |
For the 7-bromo derivative, an additional C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Methyl benzo[b]thiophene-2-carboxylate is available from the NIST WebBook[1].
Table 4: Mass Spectrometry Data for Methyl benzo[b]thiophene-2-carboxylate
| Fragment Ion | m/z | Interpretation |
| [M]⁺ | 192 | Molecular Ion |
| [M - OCH₃]⁺ | 161 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 133 | Loss of carbomethoxy radical |
For this compound, the molecular ion peak would be expected at m/z 270 and 272 with an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of benzo[b]thiophene derivatives are provided below. These are general procedures that can be adapted for the specific synthesis of this compound.
Synthesis of Benzo[b]thiophene-2-carboxylates
A general method for synthesizing benzo[b]thiophene-2-carboxylates involves the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate followed by cyclization[2].
Protocol:
-
A solution of the appropriate substituted 2-halobenzaldehyde (1 equivalent) and methyl thioglycolate (1.1 equivalents) in a suitable solvent (e.g., DMF) is prepared.
-
A base, such as potassium carbonate (2 equivalents), is added to the mixture.
-
The reaction mixture is heated at 80-100 °C for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
2.2.2. IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted Methyl benzo[b]thiophene-2-carboxylate.
References
An In-depth Technical Guide to the Chemical Properties of Brominated Benzothiophene Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of brominated benzothiophene esters, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, reactivity, and spectroscopic characterization, with a focus on providing practical experimental protocols and comparative data. Furthermore, it explores the biological activities of these compounds, particularly their antifungal mechanism of action.
Synthesis of Brominated Benzothiophene Esters
The synthesis of brominated benzothiophene esters can be achieved through several strategic approaches, primarily involving either the bromination of a pre-formed benzothiophene ester core or the cyclization of appropriately substituted precursors.
One common method involves the direct bromination of a benzothiophene carboxylic acid, followed by esterification. For instance, benzo[b]thiophene-2-carboxylic acid can be brominated at the 3-position using bromine in acetic acid with sodium acetate as a scavenger for the generated HBr. The resulting 3-bromobenzo[b]thiophene-2-carboxylic acid can then be esterified to the desired ester.
Another powerful strategy is the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. This method allows for the formation of the benzothiophene ring and the ester group in a single cascade process. By using starting materials bearing a bromine substituent on the phenyl ring or on the acetylene moiety, various brominated benzothiophene esters can be synthesized with good to excellent yields[1]. For example, methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate can be obtained in high yield through this methodology[1].
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-bromobenzo[b]thiophene-2-carboxylate
This two-step procedure involves the bromination of benzo[b]thiophene-2-carboxylic acid followed by esterification.
Step 1: Synthesis of 3-bromobenzo[b]thiophene-2-carboxylic acid
-
Materials: Benzo[b]thiophene-2-carboxylic acid, anhydrous sodium acetate (NaOAc), glacial acetic acid, bromine.
-
Procedure: To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 g, 5.61 mmol) and anhydrous NaOAc (1.0 g, 12.1 mmol) in glacial acetic acid (30 mL), add bromine (2.48 g, 31.4 mmol) dropwise. The reaction mixture is stirred at 55-60 °C under a nitrogen atmosphere for 24 hours. After cooling, the mixture is poured into ice water (170 mL). The resulting precipitate is filtered, washed with cold water and ethanol, and then dried. The crude product is recrystallized from hot acetone to yield 3-bromobenzo[b]thiophene-2-carboxylic acid as a colorless solid.
Step 2: Esterification to Methyl 3-bromobenzo[b]thiophene-2-carboxylate
-
Materials: 3-bromobenzo[b]thiophene-2-carboxylic acid, methanol, catalytic amount of sulfuric acid.
-
Procedure: A solution of 3-bromobenzo[b]thiophene-2-carboxylic acid in methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired ester.
Protocol 2: Palladium-Catalyzed Synthesis of Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate [1]
-
Materials: (2-((4-bromophenyl)ethynyl)phenyl)(methyl)sulfane, Palladium(II) iodide (PdI₂), Potassium iodide (KI), Methanol (MeOH), Carbon monoxide (CO), Air.
-
Procedure: A 250 mL stainless-steel autoclave is charged with PdI₂ (5 mol %), KI (2.5 equivalents), and the substrate (2-((4-bromophenyl)ethynyl)phenyl)(methyl)sulfane) in methanol. The autoclave is sealed and pressurized with a 4:1 mixture of CO and air to 40 atm. The reaction mixture is stirred at 80 °C for 24 hours. After cooling and depressurizing, the solvent is removed, and the crude product is purified by column chromatography on silica gel to afford methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of brominated benzothiophene esters is influenced by the positions of the bromine atom and the ester group. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of various aryl, vinyl, and alkynyl substituents.
Spectroscopic techniques are essential for the characterization of these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the protons on the benzothiophene core and the ester alkyl group. The chemical shifts and coupling constants are indicative of the substitution pattern. ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum typically shows a strong absorption band for the carbonyl group (C=O) of the ester at around 1710-1730 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The presence of bromine is often indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Data Presentation
Table 1: Synthesis and Yield of Selected Brominated Benzothiophene Esters
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | (2-((4-bromophenyl)ethynyl)phenyl)(methyl)sulfane | Palladium-catalyzed cyclization | 83 | [1] |
| 3-Bromobenzo[b]thiophene-2-carboxylic acid | Benzo[b]thiophene-2-carboxylic acid | Direct Bromination | 50 |
Table 2: Spectroscopic Data for Selected Brominated Benzothiophene Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference | |---|---|---|---|---| | 3-Bromobenzo[b]thiophene-2-carboxylic acid | 8.03-7.98 (m, 2H), 7.66-7.57 (m, 2H) (in acetone-d6) | 161.8 (CO), 139.3, 138.6, 128.3, 125.7, 125.5, 122.7, 115.1 (in acetone-d6) | N/A | 257 (M+1) | | | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 8.35 (d, J=8.1, 1H), 7.81 (d, J=8.1, 1H), 7.58-7.54 (m, 1H), 7.50-7.45 (m, 1H), 7.43-7.36 (m, 3H), 3.78 (s, 3H) (in CDCl₃) | 164.2, 150.5, 138.6, 138.4, 133.0, 131.4, 131.1, 125.6, 125.2, 124.8, 123.4, 123.2, 121.8, 51.6 (in CDCl₃) | 1716 (C=O) | 346 (M⁺), 348 ((M+2)⁺) |[1] |
Biological Activity and Mechanism of Action
Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties[2][3]. Brominated benzothiophene esters, in particular, have shown promise as antifungal agents.
Antifungal Activity
The primary mechanism of antifungal action for many benzothiophene derivatives is believed to be the inhibition of the ergosterol biosynthesis pathway[4]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death[4].
One of the key enzymes in this pathway is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. It is proposed that brominated benzothiophene esters can act as inhibitors of this enzyme, leading to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.
Conclusion
Brominated benzothiophene esters represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of new antifungal agents. Their synthesis is accessible through various established methods, and the presence of the bromine atom allows for extensive chemical modifications to explore structure-activity relationships. The primary antifungal mode of action is believed to be the inhibition of the ergosterol biosynthesis pathway, a well-validated target in pathogenic fungi. This guide provides a foundational understanding of the chemical properties and biological relevance of these compounds, offering valuable insights for researchers in the field. Further investigation into the specific interactions with their biological targets will be crucial for the development of potent and selective therapeutic agents.
References
Starting materials for Methyl 7-bromobenzo[b]thiophene-2-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The synthesis of this compound can be efficiently achieved through a two-step process commencing with the construction of the benzo[b]thiophene core, followed by esterification. This guide will focus on a common and reliable synthetic strategy.
Synthetic Pathway Overview
The most direct and commonly employed route for the synthesis of this compound involves two key transformations:
-
Synthesis of 7-Bromobenzo[b]thiophene-2-carboxylic acid: This intermediate is typically prepared via a cyclization reaction. One plausible method is the reaction of a suitably substituted brominated benzaldehyde with a sulfur-containing reagent, followed by cyclization and oxidation.
-
Esterification: The resulting carboxylic acid is then esterified to yield the final methyl ester product.
This pathway is illustrated in the logical workflow diagram below.
A Technical Guide to the Retrosynthetic Analysis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the logical bond disconnections, identifies potential starting materials, and details the forward synthetic strategies, supported by experimental protocols and quantitative data.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound begins with the disassembly of the target molecule to identify simpler, commercially available precursors. The primary disconnections focus on the formation of the benzo[b]thiophene core and the introduction of the ester and bromo functionalities.
A logical retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary synthetic routes originating from key starting materials. The initial disconnection involves the functional group interconversion (FGI) of the methyl ester to a carboxylic acid. The subsequent steps focus on the construction of the substituted benzo[b]thiophene ring system.
Key Synthetic Transformations and Experimental Protocols
The forward synthesis involves several critical reactions. Detailed experimental protocols for these key transformations are provided below, based on established literature procedures.
Synthesis of 3-Aminobenzo[b]thiophenes via Microwave-Assisted Cyclization
A highly efficient method for constructing the benzo[b]thiophene scaffold is the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[1]
Experimental Protocol:
A mixture of the 2-halobenzonitrile (e.g., 2-bromo-6-fluorobenzonitrile) (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is subjected to microwave irradiation at 130 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting solid product is collected by filtration, washed with water, and dried under vacuum.[1]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 96% | [1] |
| 2-Fluoro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 94% | [1] |
Deamination of 3-Aminobenzo[b]thiophenes
The 3-amino group can be removed via a deaminative bromination reaction, which is a crucial step in accessing the 7-bromo substituted core.
Experimental Protocol:
To a solution of the 3-aminobenzo[b]thiophene intermediate in acetonitrile, tert-butyl nitrite is added, followed by the addition of copper(II) bromide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired brominated product.
Esterification of 7-Bromobenzo[b]thiophene-2-carboxylic acid
The final step in the synthesis is the esterification of the carboxylic acid to the corresponding methyl ester. A standard Fischer esterification is typically employed.
Experimental Protocol:
7-Bromobenzo[b]thiophene-2-carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux for several hours. After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Alternatively, the hydrolysis of the methyl ester can be performed to obtain the carboxylic acid.[2] For instance, this compound (64 mg, 0.22 mmol) can be dissolved in methanol (3 mL), followed by the addition of 3 N sodium hydroxide solution (240 μL, 0.72 mmol). The reaction mixture is heated to reflux for 2 hours. After completion, the mixture is acidified with 3 N hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield 7-Bromobenzo[b]thiophene-2-carboxylic acid (62 mg, 100% yield).[2]
Alternative Synthetic Routes
While the above route presents a robust strategy, other methods for the synthesis of the benzo[b]thiophene core are also prevalent in the literature. These include:
-
Oxidative cyclization of o-mercaptocinnamic acids : This is a widely used method specifically for preparing benzo[b]thiophene-2-carboxylates.[3]
-
Electrophilic cyclization of alkynyl thioanisoles : This approach provides access to 2,3-disubstituted benzo[b]thiophenes.[4]
-
Thiolation annulation of 2-bromo alkynylbenzenes : This copper-catalyzed reaction with sodium sulfide yields 2-substituted benzo[b]thiophenes.[5]
The choice of a specific synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
Conclusion
The retrosynthetic analysis of this compound reveals a convergent and efficient synthetic strategy. The key steps involve the construction of the benzo[b]thiophene core via a microwave-assisted cyclization, followed by functional group manipulations to install the bromo and methyl ester moieties. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic compound and its derivatives for applications in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Benzo[b]thiophene-2-carboxylic acid, 7-bromo- CAS#: 19075-59-3 [amp.chemicalbook.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiophene synthesis [organic-chemistry.org]
The Enduring Legacy of Benzo[b]thiophene: From Industrial Byproduct to Blockbuster Drugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, has traversed a remarkable journey from its initial discovery as a constituent of coal tar to its current status as a privileged scaffold in medicinal chemistry. This technical guide delves into the rich history of benzo[b]thiophene, detailing its discovery and the evolution of its synthesis. It further provides a comprehensive overview of key experimental protocols, quantitative data for seminal synthetic methods, and an exploration of the signaling pathways modulated by prominent benzo[b]thiophene-based pharmaceuticals.
Discovery and Early History
Benzo[b]thiophene, also known by its historical name thianaphthene, is an aromatic organic compound that naturally occurs in petroleum-related deposits such as lignite tar.[1][2][3] Its formal discovery and characterization evolved from the analytical studies of coal tar distillates in the late 19th and early 20th centuries. While a definitive first isolation is not clearly documented, early catalytic syntheses in the 1940s marked a significant milestone in the exploration of this heterocycle. Moore and Greensfelder reported a catalytic synthesis from styrene and hydrogen sulfide in 1947, followed by a similar method from ethylbenzene and hydrogen sulfide by Hansch and Hawthorne in 1948.[2] These early synthetic endeavors laid the groundwork for the extensive investigation into the chemical properties and potential applications of benzo[b]thiophene and its derivatives.
Foundational Synthetic Methodologies
The development of synthetic routes to the benzo[b]thiophene core has been pivotal to its widespread use in drug discovery and materials science. Several classical methods have been established, each with its own advantages and limitations.
Catalytic Synthesis from Styrene and Hydrogen Sulfide
One of the earliest practical methods for the preparation of the parent benzo[b]thiophene involved the high-temperature reaction of styrene with hydrogen sulfide over a solid catalyst.
Experimental Protocol: Catalytic Synthesis of Benzo[b]thiophene
Materials:
-
Styrene
-
Hydrogen Sulfide
-
Alumina-supported chromium oxide catalyst
Procedure:
-
A stream of hydrogen sulfide gas is passed through liquid styrene at a controlled rate.
-
The resulting mixture of vapors is passed through a heated tube reactor containing an alumina-supported chromium oxide catalyst.
-
The reaction is typically carried out at elevated temperatures, in the range of 500-600 °C.
-
The product mixture is cooled, and the liquid condensate is collected.
-
Benzo[b]thiophene is isolated from the product mixture by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Reactants | Styrene, Hydrogen Sulfide |
| Catalyst | Chromia on Alumina |
| Temperature | 575 °C |
| Conversion Yield | Approximately 18.5% |
Oxidative Cyclization of o-Mercaptocinnamic Acids
This method provides a versatile route to benzo[b]thiophene-2-carboxylic acid derivatives, which can be further functionalized.
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carboxylates
Materials:
-
o-Mercaptocinnamic acid derivative
-
Oxidizing agent (e.g., iodine, potassium ferricyanide)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
The o-mercaptocinnamic acid derivative is dissolved in a suitable basic solution.
-
An oxidizing agent is added portion-wise to the solution with stirring.
-
The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete.
-
The product, a benzo[b]thiophene-2-carboxylate, is precipitated by acidification of the reaction mixture.
-
The solid product is collected by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value |
| Starting Material | o-Mercaptocinnamic acid |
| Key Reagent | Oxidizing agent (e.g., I₂, K₃[Fe(CN)₆]) |
| Product Type | Benzo[b]thiophene-2-carboxylic acid derivatives |
| Yields | Generally moderate to good, substrate-dependent |
Acid-Catalyzed Cyclization of Arylthiomethyl Ketones
This approach is particularly useful for the synthesis of 3-alkylbenzo[b]thiophenes.[4][5]
Experimental Protocol: Synthesis of 3-Alkylbenzo[b]thiophenes
Materials:
-
Arylthiomethyl ketone
-
Strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid)
-
Solvent (optional, can be neat)
Procedure:
-
The arylthiomethyl ketone is treated with a strong acid catalyst.
-
The mixture is heated, often to temperatures above 100 °C, to effect cyclization.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is cooled and quenched by pouring it into ice water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or crystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | Arylthiomethyl ketone |
| Catalyst | Strong acid (e.g., PPA, H₂SO₄) |
| Product Type | 3-Alkylbenzo[b]thiophene derivatives |
| Yields | Variable, depending on the substrate |
Key Benzo[b]thiophene-Containing Pharmaceuticals
The benzo[b]thiophene scaffold is a cornerstone in the design of numerous blockbuster drugs, highlighting its importance in medicinal chemistry.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Synthesis: The synthesis of raloxifene is a multi-step process that typically begins with the construction of the substituted benzo[b]thiophene core. A key step often involves the acid-catalyzed cyclization of a precursor like α-(3-methoxyphenylthio)-4-methoxyacetophenone to form the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate.[4] Subsequent functionalization and demethylation steps lead to the final raloxifene molecule.
Mechanism of Action & Signaling Pathway: Raloxifene acts as a selective estrogen receptor modulator (SERM). It exhibits estrogenic effects in some tissues (e.g., bone) and anti-estrogenic effects in others (e.g., breast and uterus). In bone, raloxifene binds to the estrogen receptor, leading to the activation of genes that maintain bone density and reduce the risk of osteoporotic fractures. In breast tissue, its antagonistic action helps in the prevention of estrogen-receptor-positive breast cancer.
Zileuton: A 5-Lipoxygenase Inhibitor
Synthesis: The synthesis of zileuton, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea, involves the formation of the benzo[b]thiophene core followed by the elaboration of the side chain. A common route involves the preparation of 2-acetylbenzo[b]thiophene, which is then converted to the corresponding oxime. Subsequent reduction and reaction with a suitable reagent furnish the N-hydroxyurea moiety.
Mechanism of Action & Signaling Pathway: Zileuton is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma. By inhibiting 5-lipoxygenase, zileuton blocks the production of all leukotrienes, thereby reducing bronchoconstriction, inflammation, and mucus production in the airways.
Sertaconazole: An Antifungal Agent
Synthesis: The synthesis of sertaconazole, an imidazole antifungal agent, involves the preparation of a functionalized benzo[b]thiophene intermediate, typically 2-(chloromethyl)benzo[b]thiophene. This intermediate is then reacted with 1-(2,4-dichlorobenzyl)-1H-imidazole to form the final sertaconazole molecule.
Mechanism of Action & Signaling Pathway: Sertaconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This inhibition disrupts the fungal cell membrane's integrity and function, leading to fungal cell death.
Conclusion
The benzo[b]thiophene core has proven to be a remarkably versatile and enduring scaffold in the field of chemistry. From its humble origins in coal tar, it has become a key building block in the synthesis of a diverse array of compounds with significant biological activities. The historical synthetic methods, while foundational, have paved the way for more sophisticated and efficient modern techniques. The successful development of drugs like raloxifene, zileuton, and sertaconazole underscores the profound impact of benzo[b]thiophene chemistry on human health. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological applications of this privileged heterocycle remains essential for the continued discovery of novel and effective therapeutic agents.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Thianaphthene [drugfuture.com]
- 3. Thianaphthene: A Versatile Chemical Compound_Chemicalbook [chemicalbook.com]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
The Rising Therapeutic Potential of Halogenated Benzothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a sulfur-containing heterocyclic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The strategic introduction of halogen atoms onto this core structure has emerged as a powerful tool to modulate the physicochemical properties and enhance the biological activities of these derivatives. This technical guide provides an in-depth exploration of the multifaceted biological potential of halogenated benzothiophenes, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development in this promising area.
Anticancer Activity of Halogenated Benzothiophenes
Halogenated benzothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various halogenated benzothiophene derivatives, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Compound Class/Derivative | Halogen | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Benzothiadiazine Derivative | Chloro | Triple-Negative Breast Cancer | IC50 | 2.93 ± 0.07 | [1] |
| 5-Hydroxybenzothiophene-2-carboxamide | Chloro | T24 (Bladder) | IC50 | 0.75 | |
| 5-Hydroxybenzothiophene-2-carboxamide | Fluoro | T24 (Bladder) | IC50 | 0.85 | |
| Benzothiophene-indole Hybrid | Fluoro | MRSA | MIC | 1-8 µg/mL | [2] |
| Benzothiophene-indole Hybrid | Fluoro | MSSA | MIC | 2-6 µg/mL | [2] |
| Benzothiophene Derivative | Bromo | MERS-CoV (infection assay) | EC50 | 0.95 | [3] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of halogenated benzothiophenes are often attributed to their ability to interfere with critical cellular processes and signaling pathways essential for cancer cell proliferation, survival, and metastasis.
The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting cell motility and invasion. Certain benzothiophene derivatives have been identified as inhibitors of this pathway.
Caption: Inhibition of the RhoA/ROCK signaling pathway by halogenated benzothiophenes.
Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B) are implicated in various cellular processes, and their dysregulation is associated with several diseases, including cancer. Benzothiophene derivatives have emerged as potent inhibitors of these kinases.
References
Commercial Availability and Synthetic Pathways for Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For researchers and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, is available from several commercial suppliers. This technical guide provides an overview of its commercial sources, a plausible synthetic route based on established methodologies, and a detailed experimental protocol.
Commercial Suppliers
A survey of chemical suppliers indicates that this compound is available from various sources. The primary Chemical Abstracts Service (CAS) number for this compound is 550998-53-3. While another CAS number, 1402144-45-9, is sometimes associated with this molecule, it appears to be a less common synonym or may refer to the corresponding carboxylic acid.[1][2] For procurement, it is advisable to confirm the product specifications with the chosen supplier.
| Supplier | CAS Number | Notes |
| Parchem | 1402144-45-9 | Lists the compound as available.[1] |
| eMolecules (via Fisher Scientific) | 550998-53-3 | Available for purchase through the Fisher Scientific platform.[3] |
| Santa Cruz Biotechnology | 550998-53-3 | Offers the compound for research purposes.[4] |
| Combi-Blocks | 550998-53-3 | Lists the compound in their catalog. |
| BLD Pharm | - | While not explicitly listing the 7-bromo isomer, they supply related brominated thiophene carboxylic acids. |
Note: Availability and pricing are subject to change and should be verified directly with the suppliers.
Synthetic Pathway and Experimental Protocol
Proposed Synthetic Pathway
A potential synthetic route to this compound is proposed to start from 2-bromo-3-fluorobenzonitrile. This starting material can undergo a nucleophilic substitution with methyl thioglycolate, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed adaptation and may require optimization.
Materials:
-
2-Bromo-3-fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ice
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromo-3-fluorobenzonitrile (1.0 equivalent), methyl thioglycolate (1.1 equivalents), and triethylamine (3.0 equivalents) in anhydrous DMSO to achieve a 2 M concentration of the benzonitrile.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 130°C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker containing ice-water.
-
Isolation of Product: The crude product is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Dry the collected solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
Benzo[b]thiophene derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are considered privileged structures due to their ability to interact with various biological targets. The thiophene ring is a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles. Substituted benzo[b]thiophenes have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The introduction of a bromine atom and a methyl ester group on the benzo[b]thiophene scaffold, as in this compound, provides handles for further chemical modification and exploration of structure-activity relationships in the development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 7-bromobenzo[b]thiophene-2-carboxylate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 7-arylbenzo[b]thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.
The benzo[b]thiophene core is a key structural motif found in a variety of biologically active compounds.[1] The ability to introduce diverse aryl substituents at the 7-position through Suzuki coupling allows for the generation of compound libraries for drug discovery and the development of novel organic materials.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Experimental Protocols
Below are detailed protocols for the Suzuki coupling reaction of this compound. The reaction conditions are based on established procedures for structurally similar substrates, such as methyl 5-bromobenzofuran-2-carboxylate, and may require optimization for specific arylboronic acids.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
Reaction Execution:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, heat the sealed vial to the specified temperature (e.g., 150 °C) for a shorter duration (15-60 minutes).[2]
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system with water was used, separate the organic layer. If an anhydrous organic solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 7-arylbenzo[b]thiophene-2-carboxylate.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These examples are illustrative and based on analogous reactions reported in the literature.[2]
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 / 12 h | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 / 8 h | ~95 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 / 16 h | ~88 |
| 4 | 4-Chlorophenylboronic acid | [Pd(quinolinealdoxime)Cl₂] (0.1) | Cs₂CO₃ (2) | Toluene | 150 (MW) / 25 min | ~96[2] |
| 5 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 / 18 h | ~85 |
| 6 | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 / 10 h | ~82 |
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis of Methyl 7-arylbenzo[b]thiophene-2-carboxylates via Suzuki coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 7-bromobenzothiophene with various organic partners. The functionalization of the benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active compounds and organic materials. This document outlines methodologies for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide or triflate and an organometallic coupling partner, which react in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For 7-bromobenzothiophene, these reactions allow for the introduction of a variety of substituents at the 7-position, enabling the synthesis of diverse derivatives for screening and development.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylbenzothiophenes
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound, typically a boronic acid.[1]
General Reaction Scheme:
References
Application Notes and Protocols: Methyl 7-bromobenzo[b]thiophene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its benzo[b]thiophene core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 7-position, along with a methyl ester at the 2-position, provides strategic points for chemical modification. This document outlines its primary applications, presents relevant quantitative data, provides detailed experimental protocols for its use, and visualizes key concepts.
Overview of Applications in Medicinal Chemistry
The benzo[b]thiophene moiety is a key structural component in a variety of therapeutic agents, exhibiting a broad range of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a crucial intermediate in the synthesis of complex molecules targeting various biological pathways.
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification.
Key Therapeutic Areas and Biological Targets
Derivatives of the benzo[b]thiophene scaffold have shown significant promise in several therapeutic areas:
-
Oncology: As inhibitors of various protein kinases, including RAF kinases, and modulators of signaling pathways such as STAT3 and RhoA/ROCK, which are often dysregulated in cancer.[1][2][3]
-
Infectious Diseases: As antimicrobial agents, particularly against multidrug-resistant bacteria.[4]
-
Inflammatory Diseases: As inhibitors of inflammatory pathways.
Quantitative Data of Structurally Related Benzo[b]thiophene Derivatives
While specific quantitative data for this compound is not extensively published, the following tables summarize the biological activities of structurally related benzo[b]thiophene derivatives, illustrating the potential of this chemical scaffold.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | U87MG (Glioblastoma) | 7.2 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | HCT-116 (Colon Carcinoma) | >10 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | A549 (Lung Carcinoma) | >10 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | HeLa (Cervical Cancer) | >10 | [5] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | MDA-MB-231 (Breast Cancer) | Not specified, but significant inhibition | [2][3] |
Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | Clk4 | 11 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | DRAK1 | 87 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | Haspin | 125.7 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | Clk1 | 163 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | Dyrk1B | 284 | [5] |
| 5-Hydroxybenzo[b]thiophene Hydrazide (16b) | Dyrk1A | 353.3 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating 7-arylbenzo[b]thiophene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Addition of Reagents: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 7-arylbenzo[b]thiophene-2-carboxylate.[6]
Protocol for Hydrolysis of the Methyl Ester to Carboxylic Acid
The resulting 7-arylbenzo[b]thiophene-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide synthesis.
Materials:
-
Methyl 7-arylbenzo[b]thiophene-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve Methyl 7-arylbenzo[b]thiophene-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL).
-
Hydrolysis: Add LiOH (2.0 mmol) to the solution and stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Acidification: Carefully add 1 M HCl to the reaction mixture until the pH is approximately 2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solvent under reduced pressure to obtain the 7-arylbenzo[b]thiophene-2-carboxylic acid.
Visualizations
Experimental Workflow
Caption: Synthetic route from the starting material to bioactive derivatives.
Signaling Pathways Modulated by Benzo[b]thiophene Derivatives
Caption: Inhibition of STAT3 and RhoA/ROCK pathways by benzothiophene derivatives.
References
- 1. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Synthesis and Evaluation of Benzothiophene-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of kinase inhibitors built upon the benzothiophene scaffold. This privileged structure is a cornerstone in medicinal chemistry, giving rise to potent inhibitors of various kinase families.[1][2] This document details the synthesis of a multi-targeted 5-hydroxybenzothiophene inhibitor, protocols for assessing kinase inhibition, and visualizes the key signaling pathways involved.
Featured Benzothiophene-Based Kinase Inhibitors
The benzothiophene core has been successfully utilized to develop inhibitors for a range of kinases, including Cdc2-like kinases (CLKs), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and mitogen-activated protein kinase-activated protein kinase 2 (MK2).[3][4][5] These kinases are implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][6]
A notable example is a series of 5-hydroxybenzothiophene derivatives that exhibit multi-kinase inhibitory activity.[6] Specifically, a hydrazide derivative, hereafter referred to as Compound 16b , has demonstrated potent, nanomolar inhibition against a panel of cancer-relevant kinases.[6]
Data Presentation: Inhibitory Profile of Compound 16b
The inhibitory activity of Compound 16b was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.
| Kinase Target | Inhibitor (Compound 16b) IC₅₀ (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
| Table 1: In vitro inhibitory activity of a 5-hydroxybenzothiophene hydrazide derivative (Compound 16b) against a panel of kinases. Data sourced from Abd El-Rahman, Y. A., et al. (2024).[6] |
Visualizing the Mechanism of Action
To understand the biological context of these inhibitors, it is crucial to visualize their place within cellular signaling networks. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key signaling pathways targeted by benzothiophene-based inhibitors.
Logical and Experimental Workflow
The development of a novel kinase inhibitor follows a structured path from initial design and synthesis to comprehensive biological evaluation. This workflow ensures a systematic progression from a chemical concept to a characterized lead compound.
CLK/DYRK Signaling in Splicing and Cancer
CLK and DYRK kinases are key regulators of pre-mRNA splicing through the phosphorylation of Serine/Arginine-rich (SR) proteins.[7][8] This process is critical for generating mature mRNA. In many cancers, these kinases are overexpressed, leading to aberrant splicing of genes involved in cell cycle control and survival, thereby promoting tumorigenesis.[3][9] Benzothiophene inhibitors block this process, leading to apoptosis and cell cycle arrest.
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxybenzo[b]thiophene-2-carbohydrazide (Compound 16b)
This protocol describes the synthesis of the multi-kinase inhibitor Compound 16b, adapted from the supplementary materials of Abd El-Rahman, Y. A., et al. (2024).[6] The synthesis involves the formation of a key methyl ester intermediate followed by hydrazinolysis.
Materials:
-
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 5-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80%, 20.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water. A solid precipitate of 5-methoxybenzo[b]thiophene-2-carbohydrazide will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate hydrazide.
-
Demethylation (Final Step): The final demethylation to the 5-hydroxy derivative (Compound 16b) is achieved using a standard procedure with a demethylating agent like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (DCM) at low temperature. Note: This step should be performed with caution in a well-ventilated fume hood.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a generalized method for determining the IC₅₀ value of a benzothiophene inhibitor against a target kinase using the luminescent ADP-Glo™ Kinase Assay, which measures ADP production.[3][8][10]
Materials:
-
Recombinant human kinase (e.g., CLK1, DYRK1A)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for CLK1)
-
Benzothiophene inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzothiophene inhibitor in Kinase Assay Buffer. For a 10-point dose-response curve, a 1:3 serial dilution is common. Ensure the final DMSO concentration is consistent across all wells and typically below 1%. Prepare a "no inhibitor" control (vehicle control) containing the same concentration of DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the detection reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
References
- 1. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Antimicrobial Agents from Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzo[b]thiophene, a sulfur-containing heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including potent antimicrobial properties. The structural versatility of the benzo[b]thiophene core allows for a wide range of chemical modifications, enabling the synthesis of derivatives with significant activity against various pathogenic bacteria and fungi.
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of benzo[b]thiophene derivatives. Detailed protocols for the synthesis of key derivatives and standardized methods for assessing their antimicrobial efficacy are presented. Furthermore, a summary of quantitative antimicrobial activity data is provided to facilitate the comparison of different derivatives.
Data Presentation: Antimicrobial Activity of Benzo[b]thiophene Derivatives
The antimicrobial efficacy of benzo[b]thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected benzo[b]thiophene derivatives against a panel of clinically relevant bacterial and fungal strains.
Table 1: Antibacterial Activity of Benzo[b]thiophene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 1 | Acylhydrazone | 4 | - | - | - | [1] |
| 2 | 3-Halo | 256 | - | >512 | >512 | [2] |
| 3 | Tetrahydro | 1.11 - 99.92 | - | 0.64 - 19.92 | 0.72 - 45.30 | [2] |
| 4 | Substituted | - | 256 | 256 | - | [2] |
Table 2: Antifungal Activity of Benzo[b]thiophene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Reference(s) |
| 5 | 3-Halo | 128 | - | [2] |
| 6 | Substituted | - | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Benzo[b]thiophene Acylhydrazone Derivatives
This protocol describes a general method for the synthesis of benzo[b]thiophene acylhydrazones, a class of derivatives that has shown significant activity against Staphylococcus aureus.[1]
Materials:
-
Substituted benzo[b]thiophene-2-carbohydrazide
-
Aromatic or heteroaromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the substituted benzo[b]thiophene-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic or heteroaromatic aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure benzo[b]thiophene acylhydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized benzo[b]thiophene derivatives against bacterial and fungal strains.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each benzo[b]thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate using the appropriate broth to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to a final volume of 100-200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used for the compounds), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This protocol describes the agar well diffusion method, a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipette
-
Incubator
-
Positive control antibiotic
-
Negative control (vehicle)
Procedure:
-
Prepare agar plates by pouring sterile molten agar into Petri dishes and allowing them to solidify.
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution (at a known concentration) into each well.
-
Include wells with a standard antibiotic (positive control) and the solvent used to dissolve the compounds (negative control).
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of benzo[b]thiophene derivatives.
References
Application Notes and Protocols for the Functionalization of the C7 Position of the Benzothiophene Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the C7 position of the benzothiophene ring. This scaffold is a key component in numerous pharmacologically active compounds, and the ability to selectively functionalize it, particularly at the C7 position, is crucial for the development of new therapeutic agents.
Introduction
Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the benzothiophene core is a key aspect of drug design and development, allowing for the fine-tuning of a compound's pharmacological profile. The C7 position, located on the benzene ring portion of the scaffold, presents a unique challenge for selective modification due to the inherent reactivity of the thiophene ring. These notes provide an overview of effective strategies and detailed protocols for achieving C7-functionalization.
Data Presentation: Comparative Yields of C7-Functionalization Methods
The following table summarizes the yields of various C7-functionalization reactions on indole scaffolds, which serve as a close proxy for the expected yields on benzothiophene scaffolds under similar conditions. This data is intended to provide a comparative overview to aid in the selection of an appropriate synthetic strategy.
| Functionalization Type | Directing Group | Substrate | Reagents/Catalyst | Yield (%) |
| Arylation | N-P(O)tBu2 | N-P(O)tBu2-indole | Pd(OAc)2, P(o-tolyl)3, Cs2CO3 | 85 |
| N-Piv | N-Piv-indole | [Rh(cod)Cl]2, P(fur)3, K2CO3 | 75-96 | |
| Alkenylation | N-Piv | N-Piv-indole | [Rh(Cp)Cl2]2, AgSbF6, Cu(OAc)2 | 70-95 |
| N-Piv | N-Piv-indole | Ru(OAc)2(p-cymene), AgSbF6 | 55-85 | |
| Amination | N-Piv | N-Piv-indole | [CpIrCl2]2, AgNTf2, AgOAc | 72-95 |
| Alkylation (Oxyarylation) | S-oxide | 2-Methylbenzothiophene S-oxide | [DTBPAu(PhCN)]SbF6 | Minor product |
Experimental Protocols
Protocol 1: C7-Lithiation via 2-Trimethylsilyl Protection and Electrophilic Quench
This protocol describes a two-step process for the selective functionalization of the C7 position of benzothiophene. The first step involves the protection of the more acidic C2 position with a trimethylsilyl (TMS) group. The second step is the directed lithiation at the C7 position followed by quenching with an electrophile.
Step 1: Synthesis of 2-Trimethylsilylbenzothiophene
Materials:
-
Benzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add benzothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add TMSCl (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 2-trimethylsilylbenzothiophene.
Step 2: C7-Lithiation and Electrophilic Quench
Materials:
-
2-Trimethylsilylbenzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane/hexanes
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-trimethylsilylbenzothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add sec-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the solution at -78 °C for 2 hours.
-
Add the desired electrophile (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 7-substituted-2-trimethylsilylbenzothiophene. The TMS group can be removed under mild acidic conditions if desired.
Protocol 2: Palladium-Catalyzed C7-Arylation using a Directing Group (Analogous to Indole Arylation)
This protocol is adapted from established procedures for the C7-arylation of N-pivaloylindoles and is expected to be applicable to N-acyl or similar N-protected benzothiophenes. The pivaloyl group acts as a directing group, facilitating C-H activation at the C7 position.
Materials:
-
N-Pivaloylbenzothiophene (or other suitably protected benzothiophene)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Cesium carbonate (Cs2CO3) or other suitable base
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous cross-coupling reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add N-pivaloylbenzothiophene (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)2 (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0 eq) to a flame-dried Schlenk tube.
-
Add anhydrous solvent (toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C7-arylated benzothiophene. The directing group can be removed by standard procedures if required.
Visualizations
Signaling Pathway: Inhibition of STAT3 by a C7-Functionalized Benzothiophene Derivative
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers. Certain benzothiophene derivatives have been identified as potent inhibitors of this pathway. The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of a C7-functionalized benzothiophene derivative.
Caption: Inhibition of the STAT3 signaling pathway by a C7-functionalized benzothiophene.
Experimental Workflow: Synthesis and Evaluation of C7-Functionalized Benzothiophenes
The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of C7-functionalized benzothiophene derivatives.
Application Notes and Protocols for the Derivatization of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a versatile building block in medicinal chemistry. The benzo[b]thiophene core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—for the functionalization of the 7-bromo position, as well as a protocol for the derivatization of the ester group.
Target Molecule:
This compound
-
CAS Number: 1402144-45-9[3]
-
Molecular Formula: C₁₀H₇BrO₂S
-
Molecular Weight: 271.13 g/mol
-
Appearance: Off-white to light yellow solid
Introduction to Derivatization Strategies
The functionalization of this compound can be strategically approached at two primary sites: the C7-bromo position and the C2-methoxycarbonyl group. The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ester group at the C2 position can be readily converted into other functional groups, such as amides and hydrazides, further expanding the molecular diversity of the resulting derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections provide detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are highly effective for the derivatization of aryl bromides like this compound.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylbenzo[b]thiophene Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Scheme:
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DME | 85 | 16 | 75-88 |
Note: The data in this table is representative for Suzuki-Miyaura reactions of similar aryl bromides and may require optimization for this compound.
Heck Reaction: Synthesis of 7-Alkenylbenzo[b]thiophene Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is an excellent method for introducing vinyl groups at the C7 position.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Scheme:
-
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Heat the reaction mixture to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Table 2: Representative Data for Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | NMP | 130 | 18 | 75-90 |
| 3 | 1-Octene | Pd/C (5) | - | NaOAc | Acetonitrile | 110 | 36 | 60-75 |
Note: The data in this table is representative for Heck reactions of similar aryl bromides and may require optimization for this compound.
Buchwald-Hartwig Amination: Synthesis of 7-Aminobenzo[b]thiophene Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Scheme:
-
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound to the tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Table 3: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 90 | 18 | 82-93 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 10 | 85-95 |
Note: The data in this table is representative for Buchwald-Hartwig amination of similar aryl bromides and may require optimization for this compound.
Derivatization of the C2-Ester Group
The methyl ester at the C2 position serves as a versatile handle for further derivatization, most commonly through aminolysis to form amides or hydrazides. These derivatives are often key intermediates in the synthesis of biologically active molecules.[1]
Synthesis of Benzo[b]thiophene-2-carboxamides and -carbohydrazides
Experimental Protocol: General Procedure for Amide/Hydrazide Formation
-
Reaction Scheme:
or
-
Materials:
-
This compound
-
Amine or Hydrazine hydrate (2-10 equivalents)
-
Solvent (e.g., Methanol, Ethanol, or neat)
-
(Optional) Catalyst (e.g., NaCN, Ti(OiPr)₄)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (or use the amine/hydrazine as the solvent).
-
Add the amine or hydrazine hydrate.
-
Heat the mixture to reflux for 6-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Table 4: Representative Data for Ester to Amide/Hydrazide Conversion
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 8 | >90 |
| 2 | Morpholine | Neat | 100 | 24 | 75-85 |
| 3 | Benzylamine | Methanol | Reflux | 18 | 80-90 |
Note: The data in this table is based on general procedures for aminolysis of esters and may need adjustment for the specific substrate.
Visualizing Reaction Pathways and Workflows
To facilitate a clear understanding of the derivatization strategies, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow.
Caption: Key derivatization pathways for this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives. The protocols outlined in these application notes provide robust starting points for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings at the C7-position, as well as for the conversion of the C2-ester to amides and hydrazides. These methods enable the generation of compound libraries with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions to achieve the best results for their specific substrates and research goals.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. parchem.com [parchem.com]
Protocol for N-bromosuccinimide (NBS) Bromination of Benzothiophenes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bromination of benzothiophenes using N-bromosuccinimide (NBS). Benzothiophene and its derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the benzothiophene core provides a versatile handle for further functionalization through cross-coupling reactions and other transformations, making this a critical reaction for drug development and the synthesis of novel organic materials.
Introduction
N-bromosuccinimide (NBS) is a convenient and effective reagent for the regioselective bromination of aromatic and heteroaromatic compounds. In the case of benzothiophenes, the position of bromination is highly dependent on the substitution pattern of the starting material. Generally, for unsubstituted or 2-substituted benzothiophenes, electrophilic aromatic substitution with NBS occurs preferentially at the 3-position. This regioselectivity is a key advantage in the synthesis of specifically functionalized benzothiophene derivatives.
This application note details the experimental protocols for the NBS bromination of various benzothiophene substrates and provides a comparative summary of the reaction outcomes.
Reaction Mechanism and Regioselectivity
The bromination of benzothiophenes with NBS typically proceeds via an electrophilic aromatic substitution mechanism. The polarization of the N-Br bond in NBS makes the bromine atom electrophilic, which is then attacked by the electron-rich thiophene ring of the benzothiophene. The regioselectivity is governed by the electronic properties of the benzothiophene ring system. The 3-position is generally more electron-rich and thus more susceptible to electrophilic attack.
For benzothiophenes with substituents on the benzene ring, the electronic nature of these substituents can influence the reaction rate and, to a lesser extent, the regioselectivity on the thiophene ring. For substrates with a methyl group at the 3-position, NBS in the presence of a radical initiator can lead to benzylic bromination of the methyl group instead of electrophilic substitution on the aromatic ring.
Experimental Protocols
Protocol 1: Bromination of 2-Methylbenzo[b]thiophene[1]
This protocol describes the highly regioselective bromination of 2-methylbenzo[b]thiophene at the 3-position.
Materials:
-
2-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (630 mg, 3.5 mmol) to the stirred solution.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain 3-bromo-2-methylbenzo[b]thiophene.
Expected Yield: 99%[1]
Protocol 2: Radical Bromination of 3-Methyl-7-chlorobenzo[b]thiophene[2]
This protocol details the benzylic bromination of the methyl group at the 3-position of 7-chlorobenzo[b]thiophene.
Materials:
-
3-Methyl-7-chlorobenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
n-Heptane
-
Petroleum ether
Procedure:
-
To a reaction flask, add 3-methyl-7-chlorobenzo[b]thiophene (29.3 g) and n-heptane (230 g).
-
Add benzoyl peroxide (1.76 g) to the stirred mixture.
-
Irradiate the flask with a 200W bulb and heat the mixture to reflux.
-
Add N-bromosuccinimide (29.89 g) portion-wise to the boiling solution.
-
Maintain the reaction at reflux with continuous stirring for 4 hours.
-
After the reaction is complete, cool the mixture and filter to remove the succinimide by-product.
-
Concentrate the filtrate under reduced pressure until the product begins to precipitate.
-
Allow the mixture to stand for 3-5 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash with petroleum ether to yield 3-(bromomethyl)-7-chlorobenzo[b]thiophene.
Data Summary
The following table summarizes the reaction conditions and outcomes for the NBS bromination of various benzothiophene derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Methylbenzo[b]thiophene | NBS, Acetonitrile, 0 °C to RT, 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99 | [1] |
| 3-Methyl-7-chlorobenzo[b]thiophene | NBS, Benzoyl peroxide, n-Heptane, Reflux, 4 h | 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | High (not specified) | [2] |
Visualizations
Experimental Workflow for Electrophilic Bromination
Caption: General workflow for the electrophilic bromination of benzothiophenes using NBS.
Logical Relationship of Reaction Types
Caption: NBS can induce different bromination pathways on benzothiophenes depending on the reaction conditions and substrate.
References
Application Notes and Protocols for Organic Light-Emitting Diode (OLED) Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction to OLED Technology
Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting technology that utilize organic compounds to produce light when an electric current is applied.[1][2] Unlike conventional LEDs, OLEDs are constructed from thin films of organic molecules or polymers, which act as the emissive electroluminescent layer.[1][3] This organic layer is situated between two electrodes, at least one of which is transparent to allow light to escape.[1] OLEDs have garnered significant attention for applications in displays, lighting, and biomedical fields due to their high contrast, wide viewing angles, low power consumption, and potential for flexibility.[1]
The fundamental principle behind OLED operation involves the injection of charge carriers—holes from the anode and electrons from the cathode—into the organic layers. These carriers migrate towards each other under the influence of the applied electric field and recombine within the emissive layer to form excitons. The subsequent radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the chemical structure of the organic emissive material.
Key Components and Materials in OLEDs
A typical multilayer OLED is composed of several layers, each with a specific function to ensure efficient charge injection, transport, and recombination. The performance of an OLED is critically dependent on the materials used in each of these layers.
-
Substrate: The foundation of the OLED, typically glass or flexible plastic.
-
Anode: Injects holes into the organic layers. Indium Tin Oxide (ITO) is a commonly used transparent anode material.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the Hole Transport Layer.
-
Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.
-
Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to produce light. The choice of emissive material dictates the color and efficiency of the device.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode to the Electron Transport Layer.
-
Cathode: Injects electrons into the organic layers. Typically a low work function metal like aluminum (Al) or calcium (Ca).
Data Presentation: Performance of OLED Materials
The selection of materials for each layer significantly impacts the overall device performance. The following tables summarize key performance metrics for various classes of OLED materials.
Emissive Layer (EML) Materials
The efficiency of light emission is paramount for OLEDs. Emissive materials are broadly categorized into fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.
| Emitter Type | Material Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | Color | CIE Coordinates (x, y) | Reference |
| Fluorescence | BD-7 | EEL-2 | 8.6 | Deep Blue | (N/A, 0.08) | [4] |
| Phosphorescence | Ir(ppy)₃ | 5Me-[5]CMP | 16.8 | Green | N/A | [1] |
| Phosphorescence | Ir-3 (with phenothiazine) | N/A | 18.1 | Red | N/A | [6] |
| TADF | 4TCzBN | 4Ac26CzBz | 35.8 | Blue | N/A | [7] |
| TADF | Blue Emitter + Yellow MR-TADF | N/A | 39 | White | N/A | [7] |
Hole Transport Layer (HTL) Materials
Efficient hole transport is crucial for balanced charge injection and recombination. The choice of HTL material can significantly affect the current efficiency, power efficiency, and turn-on voltage of the device.[8]
| HTL Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) | Turn-on Voltage (V) | Reference |
| NPB | ~2.75 - 5.5 | Not widely reported | Not widely reported | ~3.1 - 4.5 | [8] |
| TAPC | ~21.1 - 55.74 | ~18.58 - 29.28 | ~10.6 - 21.59 | ~2.9 - 3.8 | [8] |
Electron Transport Layer (ETL) Materials
The ETL facilitates electron transport from the cathode to the emissive layer and can also serve to confine holes within the EML, leading to improved device performance.[9]
| ETL Material | Electron Mobility (cm²/Vs) at Electric Field (V/cm) | Maximum External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) at 1 mA/cm² | Reference |
| Alq₃ | ~10⁻⁶ | N/A | N/A | [9][10] |
| TPBI | ~10⁻⁵ | N/A | N/A | [9] |
| PBD | ~10⁻⁶ | N/A | N/A | [11] |
| Sif87 | N/A | 18.2 | 24.3 | [1] |
| Sif88 | N/A | 18.5 | 26.0 | [1] |
| PICN | 1.52 x 10⁻⁴ at 4.4 x 10⁵ | 21.9 (Green PhOLED) | N/A | [12] |
Experimental Protocols
Synthesis of a Carbazole-Based Hole Transport Material
This protocol describes a general method for the synthesis of a carbazole-based hole transport material, which often involves a bromination step followed by a coupling reaction.[13]
Step 1: Bromination of 9-(4-bromophenyl)-9H-carbazole
-
Dissolve 9-(4-bromophenyl)-9H-carbazole in tetrahydrofuran (THF) and stir the solution.
-
Cool the mixture to 0°C using an ice-water bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the cooled solution.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup by extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the brominated carbazole intermediate.[13]
Step 2: Coupling Reaction
-
Combine the brominated carbazole intermediate, an amine derivative (e.g., 4,4'-dimethoxydiphenylamine), and a palladium catalyst in a reaction vessel.
-
Add a suitable solvent and a base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, perform an aqueous workup and extract the product.
-
Dry, concentrate, and purify the final product by column chromatography to yield the desired carbazole-based hole transport material.[13]
OLED Fabrication by Spin Coating
This protocol outlines the fabrication of a multilayer OLED using a spin-coating technique for the organic layers.[5][14]
1. Substrate Cleaning:
- Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Treat the cleaned substrates with UV-ozone for 10-15 minutes immediately before use to improve the work function and remove any remaining organic residues.
2. Hole Transport Layer (HTL) Deposition:
- Prepare a solution of the HTL material (e.g., PEDOT:PSS) in a suitable solvent.[5]
- Filter the solution through a 0.45 µm filter.[5]
- Place the ITO substrate on the spin coater chuck and dispense the HTL solution onto the center of the substrate.
- Spin coat at a specific speed (e.g., 5000 rpm) for a set time (e.g., 30 seconds) to achieve the desired film thickness.[5]
- Anneal the substrate on a hotplate at a specified temperature and time to remove residual solvent.
3. Emissive Layer (EML) Deposition:
- Prepare a solution of the emissive material (and host material, if applicable) in a suitable solvent.
- Filter the solution through a 0.2 µm filter.
- Transfer the substrate to a nitrogen-filled glovebox.
- Spin coat the EML solution onto the HTL layer at a predetermined speed and time to achieve the desired thickness.[5]
- Anneal the substrate to remove the solvent.
4. Electron Transport Layer (ETL) and Cathode Deposition: This is typically performed via vacuum thermal evaporation (see protocol below).
OLED Fabrication by Vacuum Thermal Evaporation (VTE)
VTE is a common technique for depositing thin films of organic materials and metals with high precision.[15]
1. System Preparation:
- Load the substrate with the spin-coated organic layers into a high-vacuum thermal evaporation chamber.
- Load the organic materials for the ETL and the metal for the cathode into separate evaporation sources (crucibles).
- Evacuate the chamber to a base pressure of <10⁻⁶ Torr.
2. Organic Layer Deposition:
- Sequentially heat the crucibles containing the ETL material to its sublimation temperature.
- Deposit the ETL onto the EML at a controlled rate (e.g., 1-2 Å/s), monitored by a quartz crystal microbalance, to the desired thickness.
3. Cathode Deposition:
- Heat the crucible containing the cathode material (e.g., Aluminum).
- Deposit the metal cathode through a shadow mask to define the active area of the pixels to the desired thickness (e.g., 100 nm).
Device Encapsulation
OLEDs are highly sensitive to moisture and oxygen, which can degrade the organic materials and quench the luminescence. Therefore, encapsulation in an inert atmosphere is a critical final step.[15][16]
1. Preparation:
- Perform the entire encapsulation process inside a nitrogen-filled glovebox with oxygen and moisture levels below 1 ppm.[17]
2. Procedure:
- Apply a UV-curable epoxy adhesive around the perimeter of the active area on the device substrate.[15]
- Carefully place a clean glass coverslip over the device, ensuring the epoxy forms a complete seal.
- A desiccant may be placed within the encapsulated area to absorb any residual moisture.[15]
- Cure the epoxy by exposing it to a UV lamp for the recommended time.
Mandatory Visualizations
OLED Working Principle
Caption: The fundamental working principle of an Organic Light-Emitting Diode.
Experimental Workflow for OLED Fabrication and Testing
Caption: A typical experimental workflow for OLED fabrication and characterization.
Logical Relationship of OLED Performance Metrics
Caption: Interdependencies of material properties, device architecture, and performance in OLEDs.
References
- 1. scirp.org [scirp.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Effect of Hole Blocking Materials on the Performance of OLED | Semantic Scholar [semanticscholar.org]
- 5. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. luminitco.com [luminitco.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Hole Blocking Materials on the Performance of OLED [ouci.dntb.gov.ua]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structur ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00496E [pubs.rsc.org]
- 13. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. The Process of Making OLED Devices in the Glove Box [etelux-glovebox.com]
- 16. sbvacuo.org.br [sbvacuo.org.br]
- 17. mbraun.com [mbraun.com]
Application Notes and Protocols: Methyl 7-bromobenzo[b]thiophene-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 7-bromobenzo[b]thiophene-2-carboxylate as a versatile building block in organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules for pharmaceutical and materials science research.
Introduction
This compound is a key heterocyclic building block containing a benzo[b]thiophene core. This scaffold is present in a variety of biologically active compounds with a broad range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The bromine atom at the 7-position and the methyl ester at the 2-position offer orthogonal handles for sequential functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. This document outlines its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylbenzo[b]thiophene Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
Data Presentation
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-90 | 12-24 | 70-95 |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 | 12-24 | 65-90 |
| Arylboronic Pinacol Ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 75-98* |
*Yields are representative and based on analogous Suzuki-Miyaura coupling reactions with similar brominated thiophene and benzofuran systems.[1][2]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). The mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: The reaction vessel is sealed and heated in a preheated oil bath at the specified temperature with vigorous stirring for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-arylbenzo[b]thiophene-2-carboxylate.
Sonogashira Coupling: Synthesis of 7-Alkynylbenzo[b]thiophene Derivatives
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes.
Data Presentation
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 6-12 | 70-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 80 | 12 | 80-95 |
| Phenylacetylene | Pd(OAc)₂ / TMEDA | AgTFA | - | DMF | 110 | 24 | 80-87* |
*Yields are representative and based on analogous Sonogashira coupling reactions.[3]
Experimental Protocol
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent (e.g., THF or DMF, 5 mL).
-
Reagent Addition: Add the base (e.g., Et₃N, 2.0-3.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%). For copper-free conditions, a suitable ligand is used instead.
-
Reaction: Stir the reaction mixture at the indicated temperature for the specified duration. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 7-Aminobenzo[b]thiophene Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.
Data Presentation
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120 | 2-5 | 50-95 |
| (Hetero)arylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-24 | 60-90 |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 8-16 | 70-95* |
*Yields are representative and based on analogous Buchwald-Hartwig amination reactions with similar brominated thienopyrazines.[4][5]
Experimental Protocol
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) followed by the amine (1.1-1.5 equiv.).
-
Reaction: Seal the tube and place it in a preheated oil bath at the specified temperature. Stir the reaction mixture for the indicated time, monitoring its progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an organic solvent. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 7-aminobenzo[b]thiophene-2-carboxylate derivative.
Biological Activity and Signaling Pathways
Derivatives of benzo[b]thiophene are known to exhibit a range of biological activities. For instance, certain benzo[b]thiophene derivatives have demonstrated anticancer activity by inducing apoptosis and inhibiting cell migration. This has been linked to the modulation of signaling pathways such as the RhoA/ROCK pathway. Additionally, anti-inflammatory effects have been observed through the downregulation of pro-inflammatory genes.
The following diagram illustrates a simplified signaling pathway potentially modulated by bioactive benzo[b]thiophene derivatives.
Caption: Potential signaling pathways modulated by bioactive benzo[b]thiophene derivatives.
These application notes provide a framework for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications. Researchers are encouraged to optimize the described protocols for their specific substrates and desired outcomes.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Esterification of 7-Bromobenzo[b]thiophene-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid. This reaction is a fundamental step in the synthesis of various derivatives of this heterocyclic compound, which are of interest in medicinal chemistry and materials science. The protocol described here is based on the well-established Fischer esterification method, a common and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5]
Reaction Principle
The esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid is achieved by reacting it with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, which also serves as the solvent.[1][2][3] The removal of water as it is formed can also shift the equilibrium to favor the product.[1][3]
Experimental Protocol
This protocol details the esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid with methanol to yield methyl 7-bromobenzo[b]thiophene-2-carboxylate. The same procedure can be adapted for other simple alcohols like ethanol or propanol.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.11 | 19075-59-3 | Starting material.[6][7] |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Reagent and solvent. |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Brine (Saturated Sodium Chloride Solution) | NaCl | 58.44 | 7647-14-5 | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For purification (chromatography/recrystallization). |
Equipment
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Magnetic stirrer and stir bar
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Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup or crystallization dish
-
pH paper
Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol% relative to the carboxylic acid) to the stirring solution.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the methanol by about half using a rotary evaporator.
-
Pour the remaining reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the remaining mixture).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until the aqueous layer is neutral or slightly basic), and finally with brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification:
-
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexane, or methanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: If necessary, purify the crude product on a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[8][9]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it to the reaction mixture slowly.
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Organic solvents are flammable. Keep them away from ignition sources.
Experimental Workflow
Caption: Workflow for the esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzo[b]thiophene-2-carboxylic acid, 7-bromo- CAS#: 19075-59-3 [amp.chemicalbook.com]
- 7. 7-Bromobenzo[b]thiophene-2-carboxylic acid | 19075-59-3 [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 7-bromobenzo[b]thiophene-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. Two primary synthetic routes are considered:
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Route A: Esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid.
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Route B: Cyclization of a substituted benzonitrile with methyl thioglycolate.
Issue 1: Low Yield in Esterification (Route A)
Question: I am experiencing a low yield during the Fischer esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid with methanol and a catalytic amount of sulfuric acid. What are the potential causes and solutions?
Answer:
Low yields in Fischer esterification are common and can often be attributed to several factors related to reaction equilibrium and side reactions.
Potential Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction (Equilibrium) | The reaction is reversible. To drive the equilibrium towards the product, remove water using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. Alternatively, use a large excess of methanol to shift the equilibrium. | Increased conversion to the ester, leading to a higher isolated yield. |
| Insufficient Catalyst | Increase the catalyst loading incrementally. For a 1 mmol scale reaction, try increasing from 1-2 mol% to 5 mol% of sulfuric acid. | Faster reaction rates and higher conversion within a given timeframe. |
| Side Reactions (e.g., De-bromination) | Although less common under these conditions, prolonged reaction times at high temperatures can lead to side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. | Minimized formation of impurities and improved purity of the final product. |
| Starting Material Impurity | Ensure the starting 7-bromobenzo[b]thiophene-2-carboxylic acid is pure and dry. Water in the starting material will inhibit the reaction. | A cleaner reaction profile with fewer side products and a more reliable yield. |
Issue 2: Multiple Products in Cyclization Reaction (Route B)
Question: The reaction of 2-chloro-3-bromobenzonitrile with methyl thioglycolate is giving me multiple products, resulting in a low yield of the desired this compound. How can I improve the selectivity?
Answer:
The formation of multiple products in this cyclization reaction often points to issues with the base, temperature, or reaction time. A common method for this type of reaction is microwave-assisted synthesis which can improve yields and reduce reaction times.[1][2]
Potential Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Base Strength | The choice of base is critical. Triethylamine (Et3N) is commonly used.[2] If side reactions persist, consider a weaker base like potassium carbonate (K2CO3). | Improved selectivity for the desired cyclization product over potential side reactions like nitrile hydrolysis. |
| Reaction Temperature | High temperatures can promote side reactions. If using conventional heating, try lowering the temperature from 130°C to 100°C and extending the reaction time. For microwave synthesis, a temperature of 130°C is often optimal.[1] | Reduced formation of thermal degradation products and other impurities. |
| Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of byproducts from subsequent reactions of the product. | Higher purity of the crude product, simplifying purification. |
| Oxygen Contamination | While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions. | A cleaner reaction with fewer colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common purification method is column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective for obtaining highly pure material.
Q2: Are there any alternative brominating agents for the synthesis of 7-bromobenzo[b]thiophene precursors?
A2: Yes, N-bromosuccinimide (NBS) is a common and effective brominating agent for thiophene derivatives.[3] The reaction is typically carried out in a solvent like acetic acid or a chlorinated solvent. The choice of brominating agent and conditions will depend on the specific substrate and desired regioselectivity.
Q3: Can I use a different ester group other than methyl?
A3: Yes, it is possible to synthesize other esters (e.g., ethyl, t-butyl) of 7-bromobenzo[b]thiophene-2-carboxylic acid. For the esterification route, you would simply replace methanol with the corresponding alcohol. For the cyclization route, you would use the appropriate thioglycolate ester (e.g., ethyl thioglycolate).
Experimental Protocols
Protocol A: Esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid
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To a solution of 7-bromobenzo[b]thiophene-2-carboxylic acid (1.0 g, 3.89 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.1 mL, 1.84 mmol) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography).
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
Protocol B: Microwave-Assisted Synthesis from 2-fluoro-3-bromobenzonitrile
This protocol is adapted from a similar synthesis of 3-aminobenzo[b]thiophenes.[1][2]
-
In a microwave vial, combine 2-fluoro-3-bromobenzonitrile (1.0 g, 5.0 mmol), methyl thioglycolate (0.58 mL, 5.25 mmol), and triethylamine (2.1 mL, 15.5 mmol) in dry DMSO (10 mL).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130°C for 20-30 minutes.
-
After cooling, pour the reaction mixture into ice-water (100 mL).
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Benzothiophenes
Welcome to the technical support center for the synthesis of substituted benzothiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted benzothiophenes?
A1: Several robust methods are routinely employed for the synthesis of substituted benzothiophenes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common routes include:
-
Palladium-Catalyzed C-H Arylation/Annulation: This method involves the direct coupling of benzothiophenes or the cyclization of precursors, often utilizing palladium catalysts to form C-C or C-S bonds.
-
Electrophilic Cyclization: This is a widely used method for constructing the benzothiophene ring, typically starting from an o-alkynylthioanisole or a related precursor, which undergoes cyclization in the presence of an electrophile like iodine or bromine.
-
Friedel-Crafts Acylation: This classic reaction is used to introduce acyl groups onto the benzothiophene ring, though it can present challenges with regioselectivity.
-
Gewald Aminothiophene Synthesis: This is a multi-component reaction that provides a straightforward route to 2-aminobenzothiophenes, which are versatile intermediates for further functionalization.
Q2: How can I purify my crude benzothiophene product?
A2: Proper purification is essential to obtain high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A typical procedure involves packing a glass column with silica gel and eluting the crude product with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify and combine the pure product.
-
Recrystallization: This method is effective for purifying solid products. The crude material is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving impurities in the solution. The choice of solvent is critical and may require some experimentation.
Troubleshooting Guides by Synthetic Method
Palladium-Catalyzed Synthesis of Substituted Benzothiophenes
This section addresses common issues in palladium-catalyzed reactions, such as direct C-H arylation.
Problem 1: Low Yield of the Desired Arylated Benzothiophene
Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The issue often arises from a suboptimal choice of catalyst, oxidant, solvent, or temperature.
Troubleshooting Workflow for Low Conversion
Caption: Systematic workflow for troubleshooting low conversion.
Problem 2: High Percentage of Byproducts (e.g., Homocoupling)
The formation of byproducts, particularly from the homocoupling of starting materials, can significantly reduce the yield of the desired product.
Decision Process for Addressing Byproduct Formation
Caption: Decision process for addressing byproduct formation.
Quantitative Data on Reaction Parameter Optimization
The selection of appropriate reaction conditions is critical for minimizing byproduct formation and maximizing the yield of the desired benzothiophene product. The following table summarizes quantitative data from a study on the palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxide with an arylboronic acid.[1][2]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | 1,4-Dioxane | 39 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 25 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ | DCE | 32 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 81 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 75 |
| 6 | PdCl₂ | Cu(OAc)₂ | DMSO | 65 |
| 7 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 73 |
| 8 | None | Cu(OAc)₂ | DMSO | 0 |
| 9 | Pd(OAc)₂ | CuCl₂ | DMSO | 56 |
| 10 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 63 |
| 11 | Pd(OAc)₂ | Cu(TFA)₂ | DMSO | 49 |
| 12 | Pd(OAc)₂ | AgOAc | DMSO | 35 |
| 13 | Pd(OAc)₂ | Cu(OAc)₂ (3.0 equiv) | DMSO | 85 |
| 14 | Pd(OAc)₂ | Cu(OAc)₂ (4.0 equiv) | DMSO | 87 |
Detailed Experimental Protocol: C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxide [1]
A 10 mL Schlenk tube is charged with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol%), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv) in DMSO (1.0 mL) under a nitrogen atmosphere. The resulting mixture is stirred at 100 °C for 20 hours. Upon completion, the reaction mixture is diluted with 10 mL of H₂O and extracted with ethyl acetate (3 x 10 mL). The combined organic phases are dried with Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Friedel-Crafts Acylation of Benzothiophenes
This section provides guidance on troubleshooting Friedel-Crafts acylation, a common method for introducing ketone functionalities.
Problem: Poor Regioselectivity (Mixture of 2- and 3-Acylated Products)
A significant challenge in the Friedel-Crafts acylation of benzothiophene is controlling the position of acylation, which often leads to a mixture of 2- and 3-substituted isomers.[3] The 3-position is generally more reactive.[3]
Mechanism of Regioisomer Formation
The regioselectivity is determined by the relative stability of the carbocation intermediates (arenium ions) formed upon electrophilic attack at the C2 and C3 positions. Attack at C3 leads to a more stable intermediate where the positive charge can be delocalized onto the sulfur atom without disrupting the aromaticity of the benzene ring.
Troubleshooting Poor Regioselectivity
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are common, exploring milder options might influence the isomer ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the product distribution. Experimenting with different solvents (e.g., dichloromethane, nitrobenzene) may be beneficial.
-
Alternative Acylating Agents: The use of mixed anhydrides of trifluoroacetic acid has been reported as a useful alternative to traditional Friedel-Crafts conditions.[4]
Quantitative Data on Acylation of Benzothiophene
The following table shows the product distribution for the acylation of benzothiophene with various carboxylic acids using trifluoroacetic anhydride (TFAA) and phosphoric acid.[3]
| Carboxylic Acid | 2-Acylbenzothiophene Yield (%) | 3-Acylbenzothiophene Yield (%) |
| Acetic Acid | 20 | 75 |
| Propionic Acid | 18 | 70 |
| Butyric Acid | 15 | 65 |
| Phenylacetic Acid | 22 | 72 |
| Benzoic Acid | 25 | 68 |
Detailed Experimental Protocol: Acylation of Benzothiophene with Acetic Acid [3]
To a mixture of commercially available benzothiophene (2 g, 15 mmol) in TFAA (8.5 mL, 60 mmol), acetic acid (0.9 g, 15 mmol) is added dropwise, followed by 85% H₃PO₄ (1.46 g, 15 mmol) with vigorous stirring at 0°C. The mixture is then warmed to 25–30°C, stirred for 4 hours, and poured into ice-cold water (25 mL) with vigorous stirring. The resulting mixture is extracted with an organic solvent, and the products are isolated and purified, typically by column chromatography to separate the isomers.
Electrophilic Cyclization for Benzothiophene Synthesis
This section focuses on troubleshooting electrophilic cyclization reactions, a powerful tool for constructing the benzothiophene core.
Problem: Incomplete Cyclization or Formation of Side Products
Issues in electrophilic cyclization can include incomplete reaction, leading to the recovery of starting material, or the formation of undesired side products, such as oxidative esterification products when using certain solvents.
Troubleshooting Workflow for Electrophilic Cyclization
Caption: Troubleshooting guide for electrophilic cyclization.
Quantitative Data on Solvent Effects in Iodocyclization
The choice of solvent can dramatically affect the outcome of iodine-mediated cyclization of o-alkynylthioanisoles.
| Solvent | Product | Yield (%) |
| Nitromethane | 3-Iodobenzothiophene | 87 |
| THF | 3-Iodobenzothiophene | ~80 |
| CH₃CN | 3-Iodobenzothiophene | ~80 |
| Dichloroethane | 3-Iodobenzothiophene | 70 |
| Ethanol | 3-Iodobenzothiophene | 52 |
| DMF | No Reaction | 0 |
| DMSO | No Reaction | 0 |
Detailed Experimental Protocol: Iodocyclization of an o-Alkynylthioanisole [5]
To a solution of the N,N-dialkyl-2-(1-alkynyl)aniline (0.25 mmol) in CH₂Cl₂ (3 mL), a solution of I₂ (2 equivalents) in CH₂Cl₂ (2 mL) is added gradually. The reaction mixture is flushed with an inert gas (e.g., Argon) and stirred at room temperature for the desired time. The excess I₂ is quenched by washing with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under vacuum. The crude product is purified by column chromatography.
Gewald Synthesis of 2-Aminobenzothiophenes
This section provides troubleshooting for the Gewald reaction, a multi-component synthesis of 2-aminothiophenes.
Problem: Low Yield of the 2-Aminobenzothiophene Product
Low yields in the Gewald synthesis can be attributed to several factors, including the formation of byproducts such as dimers of the starting materials, or incomplete reaction due to suboptimal conditions.[6]
Troubleshooting Low Yields in the Gewald Synthesis
-
Catalyst/Base: The choice and amount of the basic catalyst (e.g., triethylamine, piperidine, morpholine) are crucial. A screen of different bases can identify the most effective one for a particular set of substrates.
-
Solvent: The reaction is often performed in polar solvents like ethanol or DMF. The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Temperature: The reaction is typically heated. Optimizing the temperature can improve the reaction rate and yield.
-
Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial for reducing reaction times and improving yields in some cases.[7]
Quantitative Data on Catalyst and Temperature Effects
The following data illustrates the impact of different catalysts and temperatures on the yield of a model Gewald reaction.[8]
Effect of Catalyst (20 mol%) [8]
| Catalyst | Time (min) | Yield (%) |
| Pyrrolidinium borate | 30 | 92 |
| Piperidinium borate | 20 | 96 |
| Morpholinium borate | 25 | 94 |
Effect of Temperature [8]
| Temperature (°C) | Time | Yield (%) |
| Room Temperature | 24 h | Trace |
| 70 | 3 h | 84 |
| 100 | 25 min | 96 |
Detailed Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methyl-3-cyanothiophene [9]
A mixture of ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) is placed in a reaction vessel. A catalytic amount of a suitable base (e.g., piperidine) is added, and the mixture is heated in a suitable solvent (e.g., ethanol). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated, often by filtration as it precipitates from the solution. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Purification of Crude Methyl 7-bromobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 7-bromobenzo[b]thiophene-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating the desired product from a wide range of impurities, while recrystallization is a cost-effective method for removing smaller amounts of impurities, assuming a suitable solvent is found.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities depend on the synthetic route employed. Common impurities may include unreacted starting materials, such as the corresponding benzonitrile and methyl thioglycolate derivatives, side-products from incomplete or competing reactions (e.g., regioisomers), and decomposition products. For instance, if a Vilsmeier-Haack formylation is performed on a precursor, residual formylating agents or byproducts could be present.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of the product from impurities during column chromatography and for checking the purity of fractions and the final product after recrystallization. A suitable TLC solvent system will show good separation between the product spot and any impurity spots.
Q4: How can I visualize this compound on a TLC plate?
A4: Due to its aromatic nature, this compound can typically be visualized under a UV lamp (254 nm), where it will appear as a dark spot against a fluorescent background. Staining with a p-anisaldehyde solution followed by gentle heating can also be an effective method for visualization.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: My compound is not separating from an impurity during column chromatography.
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Possible Cause: The solvent system (eluent) is not optimal for separation.
-
Solution:
-
Optimize the Solvent System: Use TLC to test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product, with clear separation from impurities.[1]
-
Gradient Elution: Employ a gradient elution during column chromatography. Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then the desired product, followed by more polar impurities.
-
Problem 2: The product is not crystallizing during recrystallization.
-
Possible Cause 1: The chosen solvent is not suitable.
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Solution 1:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Test a variety of solvents or solvent mixtures. For benzo[b]thiophene derivatives, solvents like petroleum ether, methanol/ethyl acetate mixtures, or dichloromethane/hexane have been used.[2]
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Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
-
Possible Cause 2: The concentration of the product in the solution is too low.
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Solution 2:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product and induce crystallization upon cooling.
-
-
Possible Cause 3: The presence of significant impurities is inhibiting crystallization.
-
Solution 3:
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
-
Problem 3: The yield after purification is very low.
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Possible Cause 1: Loss of product during transfers and work-up.
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Solution 1:
-
Careful Handling: Minimize the number of transfer steps. Ensure all vessels are rinsed with the appropriate solvent to recover as much product as possible.
-
-
Possible Cause 2: The product is partially soluble in the recrystallization solvent even at low temperatures.
-
Solution 2:
-
Optimize Cooling: Cool the recrystallization mixture in an ice bath or refrigerator for a sufficient amount of time to maximize crystal formation.
-
Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
-
-
Possible Cause 3: The product is degrading on the silica gel column.
-
Solution 3:
-
Deactivate Silica Gel: If you suspect degradation, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed with the eluent.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel proves to be too harsh for your compound.
-
Data Presentation
| Purification Technique | Typical Solvent System / Conditions | Expected Purity | Typical Recovery Yield | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >98% | 60-80% | Optimal gradient to be determined by TLC. |
| Hexane/Dichloromethane (gradient) | >98% | 65-85% | Good for separating less polar impurities. | |
| Recrystallization | Methanol/Ethyl Acetate | >99% | 70-90% (if crude is >90% pure) | The ratio of solvents needs to be optimized.[2] |
| Petroleum Ether | >99% | 60-80% (if crude is >90% pure) | Effective for removing more polar impurities. | |
| High Vacuum Distillation | >99% | Variable | Suitable for thermally stable compounds. |
Experimental Protocols
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and ethyl acetate) to the crude product until it is completely dissolved.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification techniques and the types of impurities they effectively remove.
References
Technical Support Center: Recrystallization of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, geared towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A direct, experimentally verified solvent for the recrystallization of this specific compound is not prominently available in the literature. However, based on the molecule's structure—containing a methyl ester and a brominated benzothiophene core—several solvents and solvent systems can be proposed as starting points for optimization.
A general rule of thumb is to use solvents with similar functional groups to the compound of interest.[1] For esters like this compound, solvents such as ethyl acetate are often a good starting point.[1]
Q2: What are some recommended single-solvent systems to try for recrystallization?
Based on the successful recrystallization of similar benzothiophene derivatives, the following single solvents are recommended for initial screening:
-
Ethyl Acetate (EtOAc): Often effective for esters and was used to recrystallize a benzothiophene acylhydrazone.[2]
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): C1-C8 alcohols are commonly used for the purification of benzothiophenes.[3]
-
Acetone: A versatile solvent that can be effective for a range of organic compounds.[1]
-
Toluene: Can be a good choice for aromatic compounds, as many tend to crystallize well from it.[1]
Q3: When should I consider a mixed-solvent system?
A mixed-solvent system is advisable when your compound is either too soluble or not soluble enough in a single solvent at elevated temperatures. The goal is to find a pair of miscible solvents where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "poor" solvent).
Commonly employed mixed-solvent systems that could be effective include:
Troubleshooting Guide
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is supersaturated.
-
Solution 1: Lower the temperature at which the solution is saturated. You can achieve this by adding a small amount of the "good" solvent to the hot, cloudy solution to redissolve the oil, and then allow it to cool more slowly.
-
Solution 2: Switch to a lower-boiling point solvent or solvent system.
-
Solution 3: Try scratching the inside of the flask with a glass rod at the solution-air interface to induce crystal formation.
-
Solution 4: Introduce a seed crystal from a previous successful crystallization, if available.
Issue: No crystals form upon cooling.
-
Cause: The compound may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.
-
Solution 2: If using a single-solvent system, add a "poor" solvent (in which the compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then gently heat until the solution is clear again before allowing it to cool slowly.
-
Solution 3: Place the solution in an ice bath or refrigerator to further decrease the solubility. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
Issue: The recovered yield is very low.
-
Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solution 1: Minimize the amount of hot solvent used to dissolve the compound initially. Ensure you are creating a saturated solution.
-
Solution 2: After crystallization, cool the flask in an ice bath for a longer period to maximize the precipitation of the compound before filtration.
-
Solution 3: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Data Presentation
Table 1: Potential Solvents for Recrystallization Screening
| Solvent/System | Rationale | Common Applications for Related Compounds |
| Ethyl Acetate | Good solvent for esters. | Recrystallization of benzothiophene acylhydrazones.[2] |
| Acetone / Methanol | Mixed system with varying polarity. | Purification of benzothiophene derivatives.[4] |
| Alcohols (Methanol, Ethanol, Isopropanol) | Effective for benzothiophene purification. | Used for the purification of benzothiophene.[3] |
| n-Hexane / Acetone | Common mixed system for compounds with moderate polarity. | General recrystallization of organic compounds.[1] |
| n-Heptane | Low solubility at room temperature may be beneficial. | Used as a reaction solvent where the product crystallizes out.[5] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from Table 1. Test the solubility of a small amount of your crude product in the solvent at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can wrap the flask in an insulating material. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. US5808061A - Intermediates and processes for preparing benzothiophene compounds - Google Patents [patents.google.com]
- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Technical Support Center: Separation of Benzothiophene Isomers by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of benzothiophene isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating benzothiophene isomers?
A1: The most frequently used stationary phase for the purification of benzothiophene derivatives is silica gel (SiO₂).[1] Its polarity is effective for separating benzothiophene compounds from less polar impurities when using a non-polar mobile phase.[1] For compounds that might be sensitive to the acidic nature of silica gel, alternatives such as alumina can be considered.[1][2]
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The choice of mobile phase is crucial for achieving good separation.[1] A common starting point is a mixture of a non-polar solvent, like hexane or petroleum ether, with a slightly more polar solvent, such as ethyl acetate or dichloromethane.[1] It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).[3][4] For a successful column separation, the target compound should ideally have an Rf value between 0.2 and 0.4 on the TLC plate.[1]
Q3: My compound is very polar and remains at the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: If your benzothiophene derivative is highly polar and does not move from the TLC baseline, you should try a more polar solvent system.[1] An alternative to consider is a mixture of dichloromethane and methanol.[1] For extremely polar compounds, reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, may be a more suitable technique.[1][5]
Q4: How should I load my sample onto the column if it is not very soluble in the mobile phase?
A4: For compounds that have poor solubility in the eluent, a "dry loading" technique is recommended.[1][6] This method involves dissolving your sample in a suitable solvent, adding a small amount of silica gel to the solution, and then evaporating the solvent to get a dry, free-flowing powder of your compound adsorbed onto the silica.[3][6] This dry-loaded sample can then be carefully added to the top of the prepared column.[3]
Q5: What are the common impurities I might encounter when synthesizing benzothiophene derivatives?
A5: When synthesizing derivatives like 1-(Benzo[b]thiophen-7-yl)ethanone through methods such as Friedel-Crafts acylation, common impurities include isomeric byproducts due to substitution at different positions on the ring.[4] Unreacted starting materials and residual reagents from the synthesis are also potential impurities.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers. | Incorrect Mobile Phase: The polarity of the solvent system is not optimal for differentiating between the isomers. | Perform thorough TLC analysis with various solvent systems to find one that provides good separation between the isomer spots.[4] For aromatic isomers, stationary phases designed for improved aromatic separation, such as phenyl-hexyl or biphenyl, might provide better results than standard C18 phases in HPLC.[7] |
| Column Overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of stationary phase for the quantity of sample. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight.[4] | |
| Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling. | Ensure the column is packed evenly without any cracks or channels. The "dry pack" or slurry method can be used to achieve a uniform packing.[8] | |
| The desired compound elutes too quickly (with the solvent front). | Mobile Phase is Too Polar: The eluent has a very high affinity for the compound, preventing interaction with the stationary phase. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, reduce the percentage of ethyl acetate or start with pure hexane.[4] |
| The desired compound elutes too slowly or not at all. | Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase.[4] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still doesn't elute, a more polar solvent system like dichloromethane/methanol may be necessary.[1] |
| Compound Decomposition: The compound may be unstable on the silica gel.[9] | Test the stability of your compound on a TLC plate.[9] If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina.[1][9] | |
| Fractions containing the desired product are not pure. | Overlapping Bands: The separation between the desired compound and impurities is insufficient. | Optimize the mobile phase using TLC to maximize the Rf difference.[2] Using a longer column or a finer mesh silica gel can also improve resolution. |
| Column was Overloaded: Exceeding the column's capacity leads to broad, overlapping bands. | Reduce the amount of sample loaded onto the column. A common rule is a 30:1 to 100:1 ratio of silica to crude material by weight.[4] | |
| Low recovery of the purified product. | Compound Irreversibly Adsorbed: The compound is too polar and binds permanently to the stationary phase. | If the compound is very polar, consider switching to reverse-phase chromatography.[1] |
| Compound Decomposition: The compound is degrading on the column. | Use a deactivated stationary phase or switch to a different purification method if the compound is highly sensitive.[9] | |
| Fractions are too dilute to detect the product. | Concentrate the fractions where you expect your compound to elute and re-analyze by TLC.[9] |
Data Presentation
Table 1: Typical Column Chromatography Conditions for Benzothiophene Derivatives
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (most common), mesh size 60-120 or 230-400. | [1][3][10] |
| Alumina (for acid-sensitive compounds). | [1][2] | |
| Common Mobile Phases | Hexane/Ethyl Acetate mixtures. | [4][11] |
| Dichloromethane/Petroleum Ether mixtures. | [1] | |
| Hexane/Diethyl Ether mixtures. | [10] | |
| Sample Loading | Wet Loading: Dissolving the sample in a minimal amount of the mobile phase. | [6] |
| Dry Loading: Adsorbing the sample onto silica gel before adding it to the column (recommended for poorly soluble compounds). | [1][3] |
Table 2: Example HPLC Conditions for Benzothiophene Separation
| Stationary Phase | Mobile Phase | Application | Reference |
| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Analysis of Benzothiophene and its impurities. | [5] |
| PerfectSil Target ODS-3 (C18) | 90% Acetonitrile: 10% Water (v/v) | Separation of Dibenzothiophene and 4,6-dimethyl-dibenzothiophene. | [12] |
| COSMOSIL PYE (Pyrenylethyl bonded) | Methanol:Water (95:5) | Utilizes π-π interactions for separating aromatic isomers. | [13] |
Experimental Protocols
General Protocol for Flash Column Chromatography of Benzothiophene Isomers
This protocol outlines a general procedure. Optimization is often necessary based on the specific properties of the isomers being separated.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude benzothiophene mixture in a solvent like dichloromethane.[4]
-
Spot the solution on a TLC plate and develop it using different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).[4]
-
The ideal solvent system should provide good separation between the isomers and result in an Rf value of approximately 0.2-0.4 for the desired isomer.[1]
-
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand on top of the plug.[3]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[3]
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle.[8]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[3] Add a small portion of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3][6] Carefully add this powder to the top of the prepared column.[3]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase.[6] Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the solvent system determined from the TLC analysis.[3] Apply gentle pressure if using flash chromatography.
-
Collect the eluent in separate fractions (e.g., test tubes or flasks).[3]
-
If a gradient elution is needed to separate compounds with different polarities, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.[4]
-
-
Monitoring the Separation:
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired isomer.[3]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified benzothiophene isomer.
-
Visualizations
Caption: General workflow for separating benzothiophene isomers via column chromatography.
Caption: Troubleshooting decision tree for poor separation of benzothiophene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 13. nacalai.com [nacalai.com]
Technical Support Center: Overcoming Poor Solubility of Benzothiophene Intermediates
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with benzothiophene intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are my benzothiophene intermediates poorly soluble in aqueous solutions?
Benzothiophene and its derivatives often exhibit poor aqueous solubility due to their molecular structure. The fused benzene and thiophene rings create a rigid, hydrophobic, and often planar aromatic core.[1] This nonpolar nature leads to low solubility in polar solvents like water or aqueous buffers because the molecule cannot form favorable hydrogen bonds.[2][3] Achieving adequate solubility is critical for obtaining accurate results in biological screening, for absorption and distribution in pharmacokinetic studies, and for developing stable therapeutic formulations.[1]
Q2: What are the immediate signs of poor solubility during my experiments?
Common indicators of solubility issues include:
-
Visible Particulates: The compound fails to dissolve completely, resulting in a cloudy suspension, visible particles, or precipitate.[1]
-
Precipitation Over Time: The intermediate initially dissolves, especially in a stock solution like DMSO, but then "crashes out" or precipitates when diluted into an aqueous buffer.[1]
-
Inconsistent Assay Results: High variability in data from biological assays can often be traced back to inconsistent compound concentrations due to poor solubility.[1]
Q3: My compound won't dissolve for an in vitro assay. What is the first thing I should try?
The most common and immediate strategy is to use a water-miscible organic co-solvent to create a concentrated stock solution, which is then diluted into your aqueous assay buffer.[1] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent due to its high solubilizing power.[1][4]
Procedure:
-
First, dissolve your benzothiophene intermediate in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).[1][5]
-
Perform a serial dilution of this stock solution directly into your final assay buffer.[1]
-
Crucial: Ensure the final concentration of the co-solvent is low (typically <0.5%) to prevent it from affecting your experimental system (e.g., causing cell toxicity or enzyme inhibition).[1]
Q4: Can I use pH modification to improve the solubility of my benzothiophene intermediate?
It depends. pH adjustment is highly effective for ionizable compounds (weak acids or bases).[6] By converting the neutral molecule into a salt, its solubility can be dramatically increased.[7]
-
For Weakly Acidic/Basic Benzothiophenes: If your intermediate has an ionizable functional group (like a carboxylic acid or an amine), adjusting the pH of the buffer can significantly improve solubility.[6]
-
For Neutral Benzothiophenes: If the molecule is neutral and non-ionizable, pH modification is unlikely to be effective.[1]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
The choice depends on the stage of your research.[8][9]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[5][9] It is a high-throughput measurement often used in early drug discovery for screening large numbers of compounds, as it mimics the conditions of many in vitro assays.[5][10] However, it can overestimate true solubility due to the formation of supersaturated solutions.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over a long period (e.g., 24 hours or more).[5][6] It is a lower-throughput but more accurate measurement, crucial for lead optimization and formulation development.[5]
Data Presentation: Solubility Profiles
Quantitative solubility data is essential for selecting appropriate solvents and developing a formulation strategy. Below is a table summarizing the solubility of the benzothiophene-based drug Raloxifene (hydrochloride) as a representative example, along with a general profile for the parent benzothiophene structure.
| Compound | Solvent/Medium | Solubility | Reference |
| Raloxifene (HCl) | Dimethyl sulfoxide (DMSO) | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | ||
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | ||
| Ethanol | ~0.1 mg/mL | ||
| Water | ~0.0007 mg/mL (0.7 µg/mL) | [12] | |
| Distilled Water (pH 6.8) | ~0.024 mg/mL (24 µg/mL) | [13] | |
| Benzothiophene (Parent) | Water | Insoluble | [2][3][14] |
| Ethanol | Soluble | [14] | |
| Acetone | Soluble | [3][14] | |
| Benzene | Soluble | [3][14] | |
| Diethyl Ether | Soluble | [3][14] |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
This high-throughput method assesses solubility by measuring the light scattered by undissolved particles (precipitate) as a compound is diluted from a DMSO stock into an aqueous buffer.[8][9]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure it is fully dissolved.[8]
-
Plate Setup: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[1]
-
Buffer Addition: Add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[1][8]
-
Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[1][5]
-
Measurement: Place the microtiter plate into a nephelometer (a plate reader capable of measuring light scattering). The instrument directs a laser through each well, and the amount of scattered light is measured.[8][15]
-
Data Analysis: Plot the light scattering signal, measured in Nephelometric Turbidity Units (NTU), against the compound concentration. The kinetic solubility is defined as the concentration where a sharp increase in NTU is observed, indicating the onset of precipitation.[8]
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound and is critical for formulation and preclinical development.[5][11]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial. Ensure enough solid is present to maintain a suspension throughout the experiment.[11]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[5]
-
Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration in the diluted sample, then back-calculate to find the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.[8]
Visualizations
The following diagrams illustrate key decision-making workflows for addressing solubility issues.
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Relationship between solubility types and drug discovery stages.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. books.rsc.org [books.rsc.org]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Counterintuitive Impact of Polar Solubilizing Group Functionalization on Ligand Solubility and f-Block Element Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 47.94.85.12:8889 [47.94.85.12:8889]
- 13. chembk.com [chembk.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
Technical Support Center: Preventing Unwanted Debromination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides expert guidance on preventing unwanted debromination during subsequent reaction steps. Unintended loss of bromine atoms can lead to the formation of impurities, reduce yields of desired products, and complicate purification processes, posing significant challenges in multi-step organic synthesis and drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is unintended debromination and why is it a problem?
A1: Unintended debromination, often referred to as hydrodebromination or reductive dehalogenation, is a side reaction where a bromine atom on an organic molecule is replaced by a hydrogen atom.[3][4] This is problematic as it leads to the formation of a byproduct instead of the desired functionalized product, which lowers the overall reaction yield and introduces impurities that can be difficult to separate from the target molecule.[5]
Q2: What are the primary causes of debromination in subsequent reaction steps?
A2: The most common cause, particularly in palladium-catalyzed reactions, is the formation of a palladium-hydride (Pd-H) species.[3][5] This reactive intermediate can be generated from various sources in the reaction mixture, including bases, solvents (like alcohols), or protic impurities such as trace amounts of water.[3][5][6] The Pd-H species can then participate in a competing catalytic cycle that results in the replacement of bromine with hydrogen.[5] In the case of organometallic intermediates like those from lithiation or Grignard reactions, instability and quenching by trace protic impurities are common causes.[5]
Q3: Which types of reactions are most susceptible to unwanted debromination?
A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are particularly prone to this side reaction.[6][7][8] Additionally, reactions involving the formation of organometallic intermediates, like lithiation or Grignard reagent formation, can also suffer from debromination if not performed under strictly anhydrous conditions.[5]
Q4: How does the nature of the aryl halide influence the likelihood of dehalogenation?
A4: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] Aryl and heteroaryl iodides are the most susceptible to this side reaction. While aryl bromides are generally robust, they are more prone to dehalogenation than aryl chlorides.[3][9] Furthermore, electron-deficient aryl halides and N-heterocyclic halides (e.g., containing pyridine or pyrazole rings) are often more susceptible to dehalogenation.[3]
Troubleshooting Guides
This section provides detailed solutions for specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of a significant amount of the hydrodehalogenated byproduct (Ar-H instead of Ar-Nu).
-
Low yields of the desired cross-coupled product.
-
Complex product mixtures that are difficult to purify.[5]
Root Causes & Solutions: The primary cause is typically the formation of a Pd-H species that competes with the desired catalytic cycle.[3] The source of the hydride can be the base, solvent, or impurities.[5][6] Optimizing reaction parameters is key to minimizing this side reaction.
Table 1: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling
| Parameter | Potential Cause of Debromination | Recommended Solution |
|---|---|---|
| Catalyst/Ligand | The chosen ligand may not effectively promote the desired reductive elimination over the debromination pathway.[3] The Pd(0) active species may form too slowly, allowing side reactions to occur.[9] | Use a more active pre-catalyst (e.g., XPhos Pd G2) that readily forms the active Pd(0) species.[9] Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands to accelerate the desired coupling.[6] |
| Base | The base may be a source of hydrides or too aggressive, leading to side reactions.[3][5] | Switch to a milder or different type of base. For instance, if using an alkoxide, consider switching to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄).[8] |
| Solvent | Alcoholic solvents (e.g., methanol, isopropanol) or the presence of water can act as hydride sources.[6][8] | Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF. Ensure all reagents are thoroughly dried.[5] |
| Temperature | High reaction temperatures can accelerate the rate of the debromination side reaction.[5] | Attempt the reaction at a lower temperature (e.g., 40–80 °C) and monitor the reaction progress to find a balance between reaction rate and suppression of the side reaction.[5] |
| Reaction Time | Prolonged reaction times can lead to increased formation of the debrominated byproduct, especially after the limiting reagent has been consumed. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline for coupling an aryl bromide with an arylboronic acid, incorporating measures to suppress dehalogenation.
-
Preparation: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%), and the appropriate ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add a carefully chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Caption: Suzuki coupling cycle and the competing debromination pathway.
Issue 2: Debromination During Lithiation or Grignard Reagent Formation
Symptoms:
-
Quenching the reaction with an electrophile results in a low yield of the desired product.
-
Significant formation of the debrominated starting material (Ar-H) is observed after work-up.[5]
Root Causes & Solutions: Organometallic intermediates formed from aryl bromides can be unstable and are readily quenched by even trace amounts of protic impurities (e.g., water) or acidic protons from the solvent, especially at higher temperatures.[5]
Experimental Protocol: Anhydrous Lithiation of an Aryl Bromide
-
Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagents: Add the aryl bromide (1.0 equiv) to the flask and dissolve it in a freshly distilled, anhydrous ether solvent (e.g., THF, Diethyl ether).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (n-BuLi) (1.0-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the mixture at -78 °C for the recommended time (e.g., 30-60 minutes) to ensure complete formation of the organolithium species.
-
Electrophile Addition: Add the desired electrophile, also cooled if necessary, to the reaction mixture.
-
Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C before warming to room temperature.
-
Extraction & Purification: Proceed with a standard aqueous work-up, extraction, and purification.
Caption: Troubleshooting workflow for debromination during lithiation.
References
- 1. reddit.com [reddit.com]
- 2. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. jmcct.com [jmcct.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling of Bromobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing catalyst loading and troubleshooting common issues encountered during the Suzuki-Miyaura cross-coupling of bromobenzothiophenes. The following sections offer solutions in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of bromobenzothiophenes?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-3 mol% is a common and effective starting point. For highly efficient catalyst systems and well-optimized reaction conditions, the loading can often be reduced to as low as 0.5 mol%. Conversely, for particularly challenging bromobenzothiophene substrates or less reactive coupling partners, a higher initial loading of up to 5 mol% may be necessary to achieve a satisfactory reaction rate and yield.
Q2: How does the choice of ligand impact the optimal catalyst loading?
A2: The ligand is critical for stabilizing the active palladium(0) catalyst and facilitating the key steps of the catalytic cycle. For heteroaryl bromides like bromobenzothiophenes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[1] These advanced ligands can stabilize the active catalytic species, promote the rate-limiting oxidative addition step, and facilitate reductive elimination.[1] Their efficiency often allows for the use of lower palladium catalyst loadings compared to less sophisticated ligands like triphenylphosphine (PPh₃).
Q3: What are the visual signs of catalyst deactivation or decomposition?
A3: A primary visual indicator of palladium catalyst deactivation is the formation of a black precipitate, commonly referred to as "palladium black". This signifies that the active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it catalytically inactive. This can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.
Q4: Can the sulfur atom in the benzothiophene ring interfere with the palladium catalyst?
A4: Yes, sulfur-containing heterocycles can sometimes coordinate to the palladium center, potentially inhibiting its catalytic activity. However, the use of bulky, electron-rich ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs), can often mitigate this issue. These ligands are designed to be sterically demanding, which can prevent the sulfur atom from strongly binding to the palladium and deactivating the catalyst.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My Suzuki coupling of a bromobenzothiophene is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low yields in the Suzuki coupling of bromobenzothiophenes can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System Inactivity:
-
Solution: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh, as phosphines can oxidize over time. Consider using a pre-formed catalyst or a more robust ligand system. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for heteroaryl couplings.[1]
-
-
Inefficient Oxidative Addition:
-
Solution: The carbon-bromine bond on the benzothiophene ring must be activated. If the reaction is sluggish, a more electron-rich and bulky phosphine ligand can accelerate this step. Switching from a Pd(II) precatalyst to a Pd(0) source like Pd(PPh₃)₄ might also be beneficial.
-
-
Protodeboronation of Boronic Acid:
-
Solution: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, is a common issue. To minimize it:
-
Use anhydrous solvents and reagents.
-
Employ milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
-
Improper Base or Solvent Selection:
-
Solution: The choice of base and solvent is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or promotion of side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).
-
-
Inert Atmosphere Not Maintained:
-
Solution: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by purging with argon or nitrogen for 15-30 minutes) and maintained under an inert atmosphere throughout the experiment.
-
Issue 2: Presence of Significant Side Products
Q: My reaction consumes the starting material, but I'm observing significant byproducts instead of my desired coupled product. What are these and how can I prevent them?
A: Besides the desired product, several side reactions can occur:
-
Homocoupling of the Boronic Acid:
-
Cause: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help drive the desired cross-coupling.
-
-
Dehalogenation of the Bromobenzothiophene:
-
Cause: The bromo group is replaced by a hydrogen atom. This can be more prevalent at higher temperatures and with certain catalyst systems.
-
Solution: Try lowering the reaction temperature. Screening different catalyst/ligand combinations can also identify a system less prone to this side reaction.
-
-
Protodeboronation:
-
Cause: As mentioned previously, the boronic acid is converted back to the corresponding arene.
-
Solution: Follow the recommendations in the "Low to No Product Yield" section, such as using anhydrous conditions and milder bases.
-
Data Presentation: Effect of Catalyst Loading
The optimal catalyst loading is a balance between reaction efficiency and cost. While the ideal concentration is substrate-dependent, the following table provides illustrative data on the effect of catalyst loading on the Suzuki coupling of a generic heteroaryl bromide, which follows trends similar to those expected for bromobenzothiophenes.
| Catalyst Loading (mol%) | Reaction Time (hours) | Conversion (%) | Notes |
| 0.5 | 12 | 75 | Reaction may be sluggish; suitable for highly active substrates. |
| 1.0 | 6 | 92 | A good starting point for optimization. |
| 2.0 | 4 | >98 | Often provides a balance of speed and efficiency. |
| 5.0 | 2 | >99 | May be required for challenging substrates but increases cost. |
Note: This data is illustrative and serves as a general guideline. Optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
General Procedure for Suzuki Coupling of 3-Bromobenzothiophene with Phenylboronic Acid:
Materials:
-
3-Bromobenzothiophene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzothiophene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the mixture for 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-phenylbenzothiophene.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Catalyst-Related Issues
Q1: My reaction has stalled or shows very low conversion. How do I determine if the catalyst is the problem?
A1: Catalyst deactivation or inefficient activation is a primary cause of low conversion.[1][2] Start by assessing the following:
-
Catalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1] Inefficient activation, influenced by the base, ligand, solvent, and temperature, can lead to low concentrations of the active catalyst.[1]
-
Visual Indicators: The formation of palladium black is a visual sign of catalyst deactivation, where the active Pd(0) species agglomerates and precipitates.[1][3] This can be caused by high temperatures, unsuitable solvent, or an incorrect ligand-to-palladium ratio.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Accidental exposure to air can lead to oxidation to inactive Pd(II) species, effectively stopping the reaction.[1] Ensure all reagents and the reaction vessel are thoroughly degassed.[1][5]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[6] Always use fresh catalyst and ligand that have been stored correctly under an inert atmosphere.[6]
A recommended first step is to run a control reaction with a substrate and amine combination known to be reliable to confirm your catalyst and setup are performing as expected.[2]
Q2: I'm using a Pd(II) precatalyst and suspect inefficient activation. What can I do?
A2: Inefficient activation of the Pd(II) precatalyst to the active Pd(0) species is a common reason for poor performance.[4] Consider the following:
-
Choice of Precatalyst: Well-defined precatalysts are often designed for rapid and efficient activation, which can circumvent issues with in situ catalyst formation.[1]
-
Reaction Conditions: The activation process is critically dependent on the base, ligand, solvent, and temperature.[1] A systematic optimization of these parameters may be necessary.
-
Reducing Agents: The reduction of Pd(II) can be influenced by various components in the reaction mixture, including amines, phosphines, or other additives. The efficiency of this process is crucial for initiating the catalytic cycle.
Reagent and Substrate Quality
Q3: I've checked my catalyst, but the conversion is still low. Could my reagents or substrates be the issue?
A3: Yes, the quality and purity of your reagents and substrates are critical for a successful reaction.
-
Reagent Purity: Ensure the purity of your starting materials, such as the aryl halide and the coupling partner (e.g., boronic acid, amine).[4] Impurities can act as catalyst poisons.[4]
-
Solvent and Base Quality: Always use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.[4][6] Ensure your base is of high purity and has been stored correctly.[4][6]
-
Substrate Stability: Some substrates can be unstable under the reaction conditions. For example, electron-deficient arylboronic acids are susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[6] Using more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[6]
-
Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[6] Couplings with less reactive aryl chlorides often require specialized, highly active catalyst systems.[6][7]
Reaction Conditions
Q4: How do I choose the optimal solvent, base, and temperature for my reaction?
A4: The interplay between solvent, base, and temperature is crucial for high conversion. A systematic screening of these parameters is often necessary.
-
Solvent Selection: The solvent's primary role is to solubilize all reaction components.[7] Poor solubility is a frequent and often underestimated cause of reaction failure.[7] Aprotic polar solvents like dioxane, THF, and DMF, or aromatic hydrocarbons like toluene are commonly used.[7][8]
-
Base Selection: The base plays a critical role in the catalytic cycle, for instance, by activating the boronic acid in Suzuki couplings.[9] The choice of base can significantly impact the yield.[9] Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][9] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.[9]
-
Temperature: Higher temperatures can often overcome the activation energy barrier, especially for less reactive substrates like aryl chlorides.[9] However, be aware that higher temperatures can also increase the rate of side reactions and catalyst decomposition.[3][9]
Q5: What is the effect of catalyst loading on the reaction conversion?
A5: Catalyst loading, often expressed in mol %, can have a profound effect on reaction outcomes.[10] While a higher catalyst loading can sometimes increase the reaction rate, it is not always a linear relationship and can sometimes lead to the formation of side products or catalyst agglomeration.[11] For difficult reactions, increasing the catalyst loading during initial screening can be a useful strategy, while lower loadings are preferred for established and scalable reactions.[12]
Data Presentation
Table 1: Effect of Ligand and Solvent on Buchwald-Hartwig Amination Conversion
Reaction Conditions: 5-bromo-1-(phenylmethyl)-1H-benzimidazole, 4-(methylsulfonyl)aniline, Pd(OAc)₂, Ligand, Cs₂CO₃, Solvent, 100 °C, 16h.[7]
| Ligand | Solvent | Conversion (%) |
| XPhos | Dioxane | 100 |
| RuPhos | Dioxane | 95 |
| DavePhos | Toluene | 80 |
| SPhos | Toluene | 85 |
Table 2: Optimization of Reaction Time and Catalyst Loading for Buchwald-Hartwig Amination
Reaction Conditions: 5-bromo-1-(phenylmethyl)-1H-benzimidazole, 4-(methylsulfonyl)aniline, Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 100 °C.[7]
| Time (h) | Catalyst Loading (mol%) | Conversion (%) |
| 8 | 1.0 | 90 |
| 16 | 1.0 | 100 |
| 16 | 0.5 | 98 |
| 24 | 0.5 | 100 |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand (if required) to a dry reaction vessel.[9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6][9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene and water).[5] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[9]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.[4]
Visualizations
Caption: A stepwise guide to troubleshooting low conversion.
Caption: The key steps in a generalized palladium catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
Stability and degradation of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
This technical support center provides guidance on the stability and degradation of Methyl 7-bromobenzo[b]thiophene-2-carboxylate for researchers, scientists, and drug development professionals. The information is based on general chemical principles for similar structures due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture ingress and exposure to air. For extended storage, refrigeration (2-8 °C) is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 7-bromobenzo[b]thiophene-2-carboxylic acid and methanol.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, although the specific products are not well-documented.
-
Oxidation: While the benzothiophene core is relatively stable, strong oxidizing agents could potentially lead to the formation of sulfoxides or other oxidation products.
Q3: Is this compound sensitive to pH changes?
A3: Yes, the ester functional group is sensitive to pH. In acidic or basic solutions, the rate of hydrolysis will be significantly increased. It is recommended to maintain neutral pH conditions when working with this compound in solution to minimize degradation.
Q4: How can I monitor the stability of my sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of both over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC chromatogram during analysis. | Sample degradation. | Prepare fresh solutions for analysis. Investigate the pH and temperature of the analytical mobile phase and sample solvent. Ensure samples are protected from light. |
| Loss of assay value over time in stored solutions. | Hydrolysis of the methyl ester. | Store solutions at a lower temperature and under neutral pH conditions. If possible, prepare solutions fresh before use. |
| Discoloration of the solid compound upon storage. | Photodegradation or oxidation. | Store the solid compound in an amber vial or otherwise protected from light, in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound under the specific assay conditions (pH, temperature, media components). Consider preparing stock solutions in a non-aqueous solvent and diluting into the assay medium immediately before the experiment. |
Potential Degradation Products
The following table summarizes the potential degradation products of this compound based on general chemical principles.
| Degradation Pathway | Potential Degradation Product | Analytical Detection Method |
| Hydrolysis | 7-bromobenzo[b]thiophene-2-carboxylic acid | HPLC, LC-MS |
| Photodegradation | Benzo[b]thiophene-2-carboxylate derivatives (debrominated) | HPLC, LC-MS, GC-MS |
| Oxidation | This compound S-oxide | HPLC, LC-MS |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Expose the solid compound to 80°C in an oven for 48 hours.
-
Dissolve a known amount of the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several key strategies, primarily involving the construction of the benzo[b]thiophene ring system with the desired substitution pattern. Common methods include modifications of the Gewald reaction, palladium-catalyzed cyclization reactions, and electrophilic cyclization of appropriately substituted precursors. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: How can I improve the yield and purity of my product?
A2: Optimizing reaction conditions is crucial for improving yield and purity. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. For palladium-catalyzed reactions, screening different ligands and bases can significantly impact the outcome. Purification of the crude product is also critical; column chromatography and recrystallization are the most effective methods for obtaining high-purity this compound.[1]
Q3: What are the main safety precautions to consider when scaling up this synthesis?
A3: When scaling up, it is important to consider the exothermic nature of certain reaction steps and ensure adequate temperature control. The use of hazardous reagents such as strong bases or flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods and blast shields. A thorough risk assessment should be conducted before proceeding with any scale-up operation.
Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product. For final product characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and purity of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Presence of impurities in starting materials or solvents.4. Inefficient stirring. | 1. Use fresh, high-purity catalyst and reagents. Consider catalyst activation if necessary.2. Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.3. Ensure all starting materials and solvents are dry and free of impurities.4. Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Formation of Multiple Byproducts | 1. Lack of regioselectivity in the reaction.2. Side reactions due to incorrect stoichiometry or temperature.3. Decomposition of starting materials or product. | 1. For reactions with poor regioselectivity, consider a multi-step synthesis using a pre-functionalized starting material to control the substitution pattern.[1]2. Carefully control the stoichiometry of the reactants and maintain the optimal reaction temperature.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Difficult Purification | 1. Co-elution of impurities with the product during column chromatography.2. Product is an oil or low-melting solid, making recrystallization challenging. | 1. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary.2. If recrystallization is difficult, consider alternative purification methods such as preparative HPLC or crystallization from a different solvent system. |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient heat transfer in a larger reactor.2. Mass transfer limitations.3. Changes in reaction kinetics at a larger scale. | 1. Ensure the reactor has adequate cooling/heating capacity for the reaction volume. Consider portion-wise addition of reagents to control exotherms.2. Increase stirring speed or use a more efficient stirrer design to improve mixing.3. Re-optimize reaction parameters such as temperature and reaction time at the larger scale. |
Experimental Protocols
Method 1: Microwave-Assisted Synthesis from 2-Halo-benzonitrile (Adapted from Literature)
This protocol is adapted from a microwave-assisted synthesis of a related compound, Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.[2][3] Modifications are suggested to target the 7-bromo isomer without the 3-amino group, likely requiring a subsequent diazotization and reduction or a different starting material. A more direct approach would be preferable if starting materials are available.
Starting Materials:
-
2-Fluoro-3-bromobenzonitrile (or 2-chloro-3-bromobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-fluoro-3-bromobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 130 °C until the reaction is complete (monitor by TLC, typical reaction times are 10-30 minutes).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Note: This adapted procedure would likely yield an amino-substituted intermediate which would require further steps to remove the amino group. A more direct synthesis would be preferable.
Method 2: Palladium-Catalyzed Oxidative Cyclization (Conceptual)
This is a conceptual protocol based on palladium-catalyzed C-H functionalization strategies.[4][5]
Starting Materials:
-
Methyl 2-(2-bromophenylthio)acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add Methyl 2-(2-bromophenylthio)acetate (1.0 equiv.), Pd(OAc)₂ (5-10 mol %), Cu(OAc)₂ (2.0 equiv.), and pyridine (3.0 equiv.) in DMSO.
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[5]
| Entry | Pd Catalyst (mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ | 1,4-Dioxane | 39 |
| 2 | PdCl₂ (10) | Cu(OAc)₂ | 1,4-Dioxane | 25 |
| 3 | Pd(TFA)₂ (10) | Cu(OAc)₂ | 1,4-Dioxane | 31 |
| 4 | Pd(OAc)₂ (10) | CuCl₂ | 1,4-Dioxane | <10 |
| 5 | Pd(OAc)₂ (10) | Cu(OAc)₂ | Toluene | 35 |
| 6 | Pd(OAc)₂ (10) | Cu(OAc)₂ | DMSO | 52 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst, Cu salt, and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate and its Non-Brominated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 7-bromobenzo[b]thiophene-2-carboxylate and its parent compound, Methyl benzo[b]thiophene-2-carboxylate. Understanding the spectral data of these compounds is crucial for their identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery workflows. While experimental data for the non-brominated analogue is readily available, the data for this compound is presented as a prediction based on established substituent effects.
Comparative NMR Data Analysis
The introduction of a bromine atom at the C7 position of the benzo[b]thiophene core significantly influences the electronic environment of the molecule, leading to predictable shifts in the NMR spectra. The following tables summarize the experimental ¹H and ¹³C NMR data for Methyl benzo[b]thiophene-2-carboxylate and the predicted data for its 7-bromo derivative.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Proton | Methyl benzo[b]thiophene-2-carboxylate Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) [1] | Predicted this compound Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H3 | 8.07 | ~8.10 | s |
| H4, H7 | 7.87 | H4: ~7.90 | d |
| H5: ~7.45 | t | ||
| H5, H6 | 7.56 – 7.34 | H6: ~7.60 | d |
| OCH₃ | 3.95 | ~3.95 | s |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Carbon | Methyl benzo[b]thiophene-2-carboxylate Chemical Shift (δ, ppm) [1] | Predicted this compound Chemical Shift (δ, ppm) |
| C=O | 163.2 | ~163.0 |
| C2 | 142.2 | ~142.0 |
| C3a | 138.7 | ~138.5 |
| C7a | 133.3 | ~133.0 |
| C3 | 130.6 | ~131.0 |
| C6 | 126.9 | ~128.0 |
| C4 | 125.5 | ~126.0 |
| C5 | 124.9 | ~125.5 |
| C7 | 122.7 | ~115.0 (C-Br) |
| OCH₃ | 52.5 | ~52.5 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural analysis.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
3. ¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
4. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans and a relaxation delay are necessary to obtain good quality spectra, especially for quaternary carbons.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Workflow of NMR analysis from sample preparation to structural elucidation.
References
Interpreting the Mass Spectrum of Methyl 7-bromobenzo[b]thiophene-2-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of novel compounds. This guide provides a detailed interpretation of the mass spectrum of Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a compound of interest in medicinal chemistry and materials science. This analysis serves as a practical comparison for researchers working with similar molecular scaffolds.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
The fragmentation pattern is predicted based on the established behavior of methyl esters and aromatic thiophenes. The primary fragmentation pathways involve the loss of the methoxy group, the entire methoxycarbonyl group, and potentially the bromine atom.
Tabulated Mass Spectral Data
The following table summarizes the predicted major ions in the mass spectrum of this compound. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S, ⁷⁹Br).
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |
| 270 | 272 | [M]⁺ | - |
| 239 | 241 | [M - OCH₃]⁺ | OCH₃ |
| 211 | 213 | [M - COOCH₃]⁺ | COOCH₃ |
| 191 | - | [M - Br]⁺ | Br |
| 163 | - | [M - Br - CO]⁺ | Br, CO |
| 132 | - | [C₈H₄S]⁺ | Br, COOCH₃ |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion then undergoes a series of cleavage events to produce the observed fragment ions. The proposed pathway is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
To acquire the mass spectrum of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
The acquired data is processed using the instrument's software to identify the retention time of the compound and analyze the corresponding mass spectrum. The relative abundance of each fragment ion is determined, and the fragmentation pattern is compared to the predicted pathway.
This guide provides a foundational understanding of the expected mass spectrum of this compound. By comparing experimentally obtained data with the predictions outlined here, researchers can confidently identify this compound and gain insights into its chemical structure.
A Comparative Guide to the FT-IR Spectra of Benzo[b]thiophene-2-carboxylic Acid and Its Heterocyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of benzo[b]thiophene-2-carboxylic acid and its isosteric analogues, indole-2-carboxylic acid and benzofuran-2-carboxylic acid. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Understanding their spectral characteristics is crucial for identification, purity assessment, and structural elucidation during the synthesis and analysis of novel therapeutic agents.
Performance Comparison of Heterocyclic Carboxylic Acids
The FT-IR spectra of these compounds are dominated by features arising from the carboxylic acid group and the fused heterocyclic ring system. The substitution of the heteroatom (Sulfur, Nitrogen, or Oxygen) in the five-membered ring subtly influences the vibrational frequencies of the molecule, providing a spectral fingerprint for each. Below is a summary of the characteristic FT-IR absorption bands for benzo[b]thiophene-2-carboxylic acid and its selected derivatives, alongside its common isosteres.
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch / O-H Bend (cm⁻¹) | Heteroatom-related Vibrations (cm⁻¹) |
| Benzo[b]thiophene-2-carboxylic Acid | ~2500-3300 (broad) | ~1680-1710 | ~1500-1600 | ~1200-1300, ~920 | C-S stretching modes are typically weak and appear in the fingerprint region. |
| 5-Bromobenzo[b]thiophene-2-carboxylic Acid | ~2500-3300 (broad) | ~1680-1710 | ~1500-1600 | ~1200-1300, ~920 | The C-Br stretch is expected at lower frequencies, often below 600 cm⁻¹. |
| 5-Chlorobenzo[b]thiophene-2-carboxylic Acid | ~2500-3300 (broad) | ~1680-1710 | ~1500-1600 | ~1200-1300, ~920 | The C-Cl stretch typically appears in the 800-600 cm⁻¹ region. |
| Indole-2-carboxylic Acid | ~2500-3300 (broad) | ~1680-1710 | ~1500-1600 | ~1200-1300, ~920 | N-H stretch is also present, often overlapping with the O-H band, around 3300-3500 cm⁻¹. |
| Benzofuran-2-carboxylic Acid | ~2500-3300 (broad) | ~1690-1720 | ~1500-1600 | ~1200-1300, ~920 | Asymmetric C-O-C stretching is characteristic and appears around 1250 cm⁻¹. |
Experimental Protocols
The FT-IR data presented in this guide are typically acquired using one of two common sampling techniques for solid materials: Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.
Protocol:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture into a pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for background correction.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a popular technique that allows for the direct analysis of solid and liquid samples with minimal preparation.
Protocol:
-
Background Collection: Record a background spectrum with a clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum. The evanescent wave from the internal reflection within the crystal penetrates a few microns into the sample, generating the absorption spectrum.
-
Cleaning: After analysis, the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol).
Visualizing Synthetic Pathways
The synthesis of substituted benzo[b]thiophene-2-carboxylic acids is a key process in the development of new pharmaceuticals. The following diagram illustrates a general workflow for the synthesis of these derivatives.
Caption: A generalized workflow for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids.
A Comparative Analysis of the Reactivity of 7-Bromo- and 3-Bromobenzothiophenes in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted heterocyclic scaffolds is paramount for the efficient design of synthetic routes. This guide provides a comprehensive comparison of the reactivity of 7-bromobenzothiophene and 3-bromobenzothiophene, with a focus on palladium-catalyzed cross-coupling reactions, supported by available experimental data and established mechanistic principles.
The benzothiophene motif is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and optoelectronic properties. The functionalization of the benzothiophene core, often achieved through the strategic placement and subsequent reaction of halogen substituents, is a critical step in the development of novel compounds. This guide focuses on two key isomers, 7-bromobenzothiophene and 3-bromobenzothiophene, to elucidate the influence of the bromine atom's position on the molecule's reactivity, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Executive Summary
The position of the bromine atom on the benzothiophene scaffold—either on the benzene ring (C7) or the thiophene ring (C3)—profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. While both isomers are viable substrates for forming new carbon-carbon bonds, theoretical considerations and available experimental data suggest a generally higher reactivity for the C-Br bond on the electron-rich thiophene ring (3-position) compared to the C-Br bond on the benzene ring (7-position). This difference is primarily attributed to the lower activation energy for the rate-determining oxidative addition step at the more electron-rich C3 position. However, reaction outcomes are highly dependent on the specific catalytic system, including the choice of palladium precursor, ligands, and base, as well as the reaction conditions.
Theoretical Framework: The Decisive Role of Oxidative Addition
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, bromobenzothiophene) is often the rate-determining step.
The electron density at the carbon atom of the C-Br bond plays a crucial role in the facility of this step. A more electron-rich carbon atom can more readily donate electron density to the palladium center, thus lowering the activation energy of the oxidative addition. The thiophene ring is known to be more electron-rich than the benzene ring. Consequently, the C3 position on the thiophene moiety of benzothiophene is more electron-rich than the C7 position on the fused benzene ring. This electronic difference suggests that the oxidative addition of a palladium(0) catalyst to the C-Br bond at the 3-position should be kinetically more favorable than at the 7-position.
dot
Conclusion
In comparing the reactivity of 7-bromobenzothiophene and 3-bromobenzothiophene, the position of the bromine atom is a critical determinant. Theoretical principles suggest that the C-Br bond at the more electron-rich C3 position on the thiophene ring should be more reactive towards the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions than the C-Br bond at the C7 position on the benzene ring. While direct, quantitative comparative data is limited, the available literature on the successful Suzuki-Miyaura coupling of 3-bromobenzothiophene derivatives and the regioselective coupling of di-brominated thiophenes supports this hypothesis.
For synthetic chemists, this implies that milder reaction conditions may be sufficient for the functionalization of 3-bromobenzothiophene compared to its 7-bromo isomer. However, the versatility of modern palladium catalysts and ligands often allows for the successful coupling of less reactive aryl bromides. Therefore, while 3-bromobenzothiophene may be inherently more reactive, both isomers are valuable and versatile building blocks for the synthesis of complex organic molecules. The choice of which isomer to use will ultimately depend on the desired final structure and the overall synthetic strategy. This guide provides a foundational understanding to aid in these critical decisions in the fields of drug discovery and materials science.
Comparative Biological Activity: Methyl 7-bromobenzo[b]thiophene-2-carboxylate and its Chloro Analog
A comprehensive review of published scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of methyl 7-bromobenzo[b]thiophene-2-carboxylate and its chloro analog, methyl 7-chlorobenzo[b]thiophene-2-carboxylate. As of the current date, no studies have been identified that specifically evaluate and compare the biological effects of these two compounds. This absence of data prevents a direct, evidence-based comparison of their performance, including quantitative metrics and detailed experimental protocols.
While specific data on the 7-halo-substituted esters is not available, a broader examination of related halogenated benzo[b]thiophene derivatives can offer some generalized insights. It is important to emphasize that these findings pertain to different isomers and substitution patterns and may not be directly extrapolated to the compounds .
General Observations on Halogenated Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[1][2] The introduction of halogen atoms (chlorine, bromine) onto this core structure is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Studies on other isomers, particularly 3-halobenzo[b]thiophenes, have demonstrated that both chloro- and bromo-substituted derivatives can possess significant biological activity, especially antimicrobial effects.[3] For instance, research has shown that the antimicrobial potency of 3-chloro and 3-bromo benzo[b]thiophenes can be quite similar, with the most active compounds often having a chloro or bromo group at the third position.[3] In one study, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes both exhibited a potent minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[3] This suggests that, at least in some structural contexts, the difference between a chlorine and a bromine atom does not lead to a dramatic loss or gain of activity.
However, the specific position of the halogen on the benzo[b]thiophene ring is a critical determinant of its biological profile. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has been investigated for its anti-inflammatory properties in ulcerative colitis, where it was found to suppress the mTORC1 signaling pathway.[4] This highlights that both the position (e.g., 3- and 6- positions) and the nature of other functional groups (a carboxylic acid versus a methyl ester) profoundly influence the compound's mechanism of action.
Data Presentation
Due to the lack of experimental data for this compound and its chloro analog, a quantitative comparison table cannot be generated.
Experimental Protocols
Detailed methodologies for key experiments cannot be provided as no studies on the biological activity of the specified compounds were found.
Signaling Pathways and Workflows
Information regarding the signaling pathways modulated by this compound or its chloro analog is not available in the current body of scientific literature. Therefore, no signaling pathway diagrams can be constructed.
Conclusion
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts in Benzothiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of benzothiophene, a key scaffold in many pharmaceuticals and functional materials, is a critical process in synthetic chemistry. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is paramount to the success of these transformations, directly influencing reaction yields, selectivity, and substrate scope.
This guide provides a comparative overview of various palladium catalysts employed in the coupling of benzothiophene derivatives through several key reaction types: C-H arylation, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is collated from various studies to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Data Presentation: Catalyst Performance in Benzothiophene Coupling
The following table summarizes the performance of different palladium catalyst systems in various coupling reactions involving benzothiophene and its derivatives. This data is compiled from multiple sources to provide a comparative perspective.
| Coupling Reaction | Benzothiophene Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-H Arylation | Benzothiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ | Pyridine | Cu(OAc)₂ | DMSO | 100 | 20 | 39-92 | [1][2] |
| C-H Arylation | Benzothiophene | 1-Bromo-2-(methylthio)benzene | Pd₂(dba)₃ | SPhos | NaOt-Bu | - | 120 | - | High | [3] |
| Suzuki-Miyaura | 3-Bromo-7-chloro-1-benzothiophene | Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Methanol | - | - | - | [4] |
| Suzuki-Miyaura | 2,5-Diiodopyrazine (analogy) | Phenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [5] |
| Suzuki-Miyaura | 2,5-Diiodopyrazine (analogy) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [5] |
| Buchwald-Hartwig | 3-Bromo-7-chloro-1-benzothiophene | Amine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | - | - | - | [4] |
| Buchwald-Hartwig | Aryl Halides (general) | Primary/Secondary Amines | Pd(OAc)₂ / Pd₂(dba)₃ | X-Phos / BINAP | NaOt-Bu / KOt-Bu | Toluene | - | - | High | [6] |
| Sonogashira | 3-Bromo-7-chloro-1-benzothiophene | Terminal Alkyne | Pd(PPh₃)₄ | - | - | THF/Et₃N | - | - | - | [4] |
| Sonogashira | Aryl Halides (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | - | - | Moderate-Excellent | [7] |
| Sonogashira | 2,5-Diiodopyrazine (analogy) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF/DMF | RT | - | - | [5] |
Note: "High" yields are reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. The data for diiodopyrazine is included as an analogy for a dihalo-heterocycle to provide broader context on catalyst performance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for key palladium-catalyzed coupling reactions as adapted from the cited literature.
General Procedure for C-H Arylation of Benzothiophene 1,1-dioxides: To a reaction vessel, benzo[b]thiophene 1,1-dioxide (0.1 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (4.0 equiv), and pyridine (3.0 equiv) are added.[2] The vessel is charged with DMSO (1.0 mL) and sealed. The reaction mixture is then stirred at 100 °C for 20 hours.[2] After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[8]
General Procedure for Suzuki-Miyaura Coupling: A reaction vessel is charged with the halo-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).[4] A degassed solvent system (e.g., a mixture of toluene and methanol) is added.[4] The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then added, and the mixture is sparged with an inert gas (e.g., argon or nitrogen) for several minutes.[4] The reaction is heated with stirring until the starting material is consumed (monitored by TLC or GC). The mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and evaporated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination: In an inert atmosphere glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃), the appropriate phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu). The halo-benzothiophene, the amine, and the solvent (e.g., toluene) are then added. The tube is sealed and heated at the specified temperature for the required time. After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques.
General Procedure for Sonogashira Coupling: To a solution of the halo-benzothiophene (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF or a mixture of THF and Et₃N), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol) are added.[4] The reaction mixture is stirred at room temperature or heated as necessary until completion.[4] The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[4]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for palladium-catalyzed coupling reactions and the catalytic cycle of a Suzuki-Miyaura coupling.
Caption: Generalized workflow for a palladium-catalyzed benzothiophene coupling experiment.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized Methyl 7-bromobenzo[b]thiophene-2-carboxylate by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that influences experimental outcomes and regulatory approval. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of methyl 7-bromobenzo[b]thiophene-2-carboxylate against other analytical techniques. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate analytical strategy.
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis can introduce various impurities, including starting materials, by-products, and isomers. Accurate and precise purity determination is therefore essential.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] For a compound like this compound, reversed-phase HPLC is the method of choice due to the non-polar nature of the molecule.
Potential Impurities:
Based on common synthetic routes, such as the bromination of methyl benzo[b]thiophene-2-carboxylate or the esterification of 7-bromobenzo[b]thiophene-2-carboxylic acid, potential impurities may include:
-
Methyl benzo[b]thiophene-2-carboxylate (Starting Material)
-
7-bromobenzo[b]thiophene-2-carboxylic acid (Precursor)
-
Regioisomers (e.g., Methyl 4-bromo-, 5-bromo-, or 6-bromobenzo[b]thiophene-2-carboxylate) [2]
-
Di-brominated products
Quantitative Data Summary
The following table summarizes the performance of HPLC in comparison to other common analytical techniques for purity assessment. The data presented is hypothetical and intended for comparative purposes.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (min) | Remarks |
| HPLC | 99.85 | 0.01% | 0.03% | 20 | High resolution, excellent for separating isomers and quantifying impurities. |
| qNMR | 99.8 (absolute) | ~0.1% | ~0.3% | 15 | Provides absolute purity without a reference standard for the analyte, good for structural confirmation. |
| GC-MS | 99.8 | 0.02% | 0.05% | 30 | Requires derivatization for non-volatile compounds, provides structural information of impurities. |
| TLC | Qualitative | >1% | - | 10 | Simple, low-cost screening method for qualitative assessment.[3] |
| Melting Point | Qualitative | >2% | - | 5 | Indicates the presence of impurities through melting point depression and broadening, but not specific.[4] |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a diode-array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 60% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Comparison with Other Techniques
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an excellent orthogonal technique that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[3] It provides structural information, which is valuable for identifying unknown impurities. However, its sensitivity is generally lower than that of HPLC, making it less suitable for detecting trace-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers high resolution and the ability to identify impurities through their mass spectra.[1] this compound may require derivatization to increase its volatility for GC analysis.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively assessing the purity of a sample.[3] It is useful for monitoring the progress of a reaction and for preliminary purity checks, but it lacks the quantitative accuracy and resolution of HPLC.
-
Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity for crystalline solids.[4] However, the presence of impurities typically causes a depression and broadening of the melting point range. This method is not quantitative and cannot distinguish between different impurities.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC is the most suitable technique. It offers an excellent balance of high resolution for separating closely related impurities, such as regioisomers, and high sensitivity for accurate quantification of trace-level contaminants. While other methods like qNMR provide valuable orthogonal information for absolute purity determination and structural elucidation, and techniques such as TLC and melting point analysis serve as rapid qualitative checks, HPLC remains the gold standard for robust quality control in a research and drug development setting.
References
- 1. 7312-11-0|Methyl 5-bromobenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
A Comparative Analysis of Modern Benzothiophene Synthesis Routes
Benzothiophene and its derivatives are key structural motifs in numerous pharmaceuticals, agrochemicals, and organic materials. The development of efficient and versatile synthetic routes to this important heterocyclic scaffold is a significant focus of chemical research. This guide provides a comparative overview of three prominent methods for benzothiophene synthesis: Palladium-Catalyzed Annulation, Copper-Catalyzed Cyclization, and Microwave-Assisted Synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and a logical workflow diagram to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The choice of synthetic route to benzothiophenes often depends on factors such as desired substitution patterns, substrate availability, and required reaction conditions. The following table summarizes the key quantitative parameters for the three highlighted methods.
| Synthesis Route | Catalyst & Loading | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Palladium-Catalyzed Annulation | PdI2 (2 mol%) | KI (10 mol%) | 80–100 | 12-24 h | 55–82[1] |
| Copper-Catalyzed Cyclization | CuI (10 mol%) | TMEDA, Na2S·9H2O | 80 | 12 h | up to 87[2][3] |
| Microwave-Assisted Synthesis | None (base-mediated) | Triethylamine | 130 | 11-15 min | 58–96[4][5] |
Logical Workflow for Method Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate benzothiophene synthesis route based on common research and development criteria.
Caption: Decision tree for selecting a benzothiophene synthesis method.
Experimental Protocols
Palladium-Catalyzed Annulation of 1-(2-Mercaptophenyl)-2-yn-1-ols
This method provides access to (E)-2-(1-alkenyl)benzothiophenes through a heterocyclodehydration process.[1]
Materials:
-
1-(2-mercaptophenyl)-2-yn-1-ol derivative
-
Palladium(II) iodide (PdI2)
-
Potassium iodide (KI)
-
Acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add the 1-(2-mercaptophenyl)-2-yn-1-ol substrate.
-
Add PdI2 (2 mol%) and KI (10 mol%).
-
Add MeCN as the solvent.
-
Heat the reaction mixture at 80–100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-2-(1-alkenyl)benzothiophene.
Copper-Catalyzed Annulation of 2-Bromo Alkynylbenzenes
This protocol describes the synthesis of 2-substituted benzo[b]thiophenes using a copper catalyst and a sulfur source.[2]
Materials:
-
2-Bromo alkynylbenzene derivative
-
Copper(I) iodide (CuI)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction flask, dissolve the 2-bromo alkynylbenzene in the chosen solvent.
-
Add CuI (10 mol%) and TMEDA.
-
Add Na2S·9H2O to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-substituted benzo[b]thiophene.
Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
This method offers a rapid and efficient route to 3-aminobenzo[b]thiophenes from readily available starting materials.[4][5]
Materials:
-
2-Halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave reaction vessel, combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 11-15 minutes.
-
After the irradiation is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain the 3-aminobenzo[b]thiophene, which is often pure enough for subsequent steps without further purification.
Concluding Remarks
The synthesis of benzothiophenes can be achieved through a variety of methods, each with its own set of advantages and limitations. Palladium-catalyzed reactions offer broad substrate scope and functional group tolerance, making them highly versatile for the synthesis of complex derivatives. Copper-catalyzed methods provide a more cost-effective alternative, utilizing a cheaper and more abundant metal catalyst. For researchers prioritizing speed and efficiency, microwave-assisted synthesis stands out, dramatically reducing reaction times from hours to minutes. The selection of the optimal route will ultimately be guided by the specific target molecule, available resources, and desired process parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
A Comparative Guide to In Silico ADME Properties of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various substituted benzothiophene derivatives. By leveraging computational models, researchers can forecast the pharmacokinetic profiles of novel compounds, thereby prioritizing synthesis and reducing late-stage attrition in drug discovery. This document summarizes key ADME parameters from published studies, details the computational methodologies employed, and visualizes the typical workflow for such an analysis.
Data Summary of In Silico ADME Predictions
The following table summarizes the predicted ADME and physicochemical properties for different series of substituted benzothiophenes. These properties are crucial indicators of a compound's potential drug-likeness and bioavailability.
| Compound Class | Molecular Weight (MW) | logP | H-Bond Acceptors | H-Bond Donors | Topological Polar Surface Area (TPSA) | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeation | CYP Inhibitor | Drug-Likeness Rule Violations | Reference |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8) | Varies | Varies | Varies | Varies | Varies | High | N/A | N/A | Better profile than Tamoxifen | [1] |
| Benzothiophene-chalcone hybrids (5a-5i) | 294.38 - 418.88 | 4.14 - 5.86 | 1 - 3 | 0 - 1 | 29.54 - 64.91 Ų | High | Yes | No (for most) | 0 - 1 | [2][3] |
| 2-Phenylbenzothiophene derivatives (4a-4i) | 226.31 - 350.75 | 3.89 - 5.61 | 0 - 2 | 0 - 1 | 0 - 39.19 Ų | High | Yes | No (for most) | 0 - 1 | [2][3] |
N/A: Data not available in the provided search results.
Experimental and Computational Protocols
The in silico ADME properties presented in this guide were predominantly predicted using web-based platforms and specialized software. The general methodology follows a standard computational drug discovery workflow.
In Silico ADME/Tox Prediction
A common approach for predicting ADME properties involves the use of computational tools that apply quantitative structure-activity relationship (QSAR) models and other predictive algorithms.
Software and Web Servers Used:
-
SwissADME: A widely used free web tool to compute physicochemical descriptors as well as to predict ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[1] The predictions for benzothiophene-chalcone hybrids and 2-phenylbenzothiophene derivatives were generated using this platform.[2]
-
pkCSM: A web application for predicting and optimizing pharmacokinetic and toxicity properties of small molecules.[4]
-
PreADMET: A web-based application for predicting ADME data and building drug-like chemical libraries.[5]
-
GOLD (Genetic Optimization for Ligand Docking): While primarily a molecular docking tool, it is often used in conjunction with ADME prediction to assess the overall potential of a compound.[1]
Key Predicted Parameters:
-
Physicochemical Properties: Including molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are fundamental to predicting drug absorption and distribution.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rules are: MW ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
-
Absorption: Gastrointestinal (GI) absorption is predicted to determine the extent of oral bioavailability.
-
Distribution: Blood-Brain Barrier (BBB) permeation is a critical parameter for drugs targeting the central nervous system.
-
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) is crucial to identify potential drug-drug interactions.
-
Excretion: While not always explicitly detailed in the initial screening, parameters related to solubility can give an indication of clearance mechanisms.
-
Toxicity: Early prediction of potential toxicity, such as mutagenicity, tumorigenicity, and irritant effects, helps to flag problematic compounds.[6]
Workflow and Pathway Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the in silico evaluation of substituted benzothiophenes.
Caption: A typical workflow for in silico evaluation of drug candidates.
Caption: Evaluation of drug-likeness based on Lipinski's Rule of Five.
References
- 1. Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity | Semantic Scholar [semanticscholar.org]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
Proper Disposal of Methyl 7-bromobenzo[b]thiophene-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. Methyl 7-bromobenzo[b]thiophene-2-carboxylate, as a halogenated organic compound, requires specific disposal procedures to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The safety data sheets (SDS) for structurally similar compounds indicate that this chemical may be harmful if swallowed and can cause skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other compatible chemical-resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat to protect clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, containment, and labeling, followed by appropriate waste pickup and disposal by a licensed service.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Segregation: As a halogenated organic compound, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3][4][5] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.[5]
-
Container Selection: Use a designated and compatible waste container, often provided by your institution's Environmental Health and Safety (EHS) department.[6][7] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][8]
-
Waste Collection:
-
For small quantities of residue on labware (e.g., flasks, beakers), rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the designated halogenated waste container.
-
For larger quantities of the pure compound or solutions, transfer them directly into the halogenated waste container.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[8][9]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8][10]
-
Ensure the container is not overfilled; typically, fill to no more than 90% capacity.[8]
-
Labeling and Documentation
Proper labeling is critical for safety and regulatory compliance.
| Labeling Component | Description |
| Hazardous Waste Tag | Affix a hazardous waste tag to the container before adding any waste.[7] |
| Chemical Name | Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8] |
| Constituents & Conc. | List all constituents and their approximate concentrations if it is a mixed waste stream. |
| Hazard Identification | Indicate the primary hazards (e.g., "Harmful," "Irritant"). |
| Contact Information | Include the name of the principal investigator and the laboratory location. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
The final step in the disposal process is to arrange for the removal of the hazardous waste from the laboratory.
-
Request Pickup: Once the waste container is nearly full, submit a hazardous waste pickup request to your institution's EHS department.[11]
-
Professional Disposal: The EHS department will then arrange for a licensed professional waste disposal service to collect the waste. The most common method for disposing of halogenated organic compounds is high-temperature incineration.[5][12]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 12. capotchem.cn [capotchem.cn]
Essential Safety and Operational Guide for Methyl 7-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Methyl 7-bromobenzo[b]thiophene-2-carboxylate, a halogenated aromatic compound. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal. The following information is based on safety data for structurally similar compounds and general best practices for handling halogenated aromatic compounds.[1] Users must always consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate risks associated with handling this compound. This compound and similar chemicals may cause skin, eye, and respiratory irritation.[2][3][4][5][6]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[2][3][4][5] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[3][7] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring safety.
-
Preparation:
-
Handling:
-
Post-Procedure Cleanup:
Disposal Plan
Proper waste management is critical to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound, including contaminated disposables like gloves and weighing papers.[7]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not empty into drains.[3][7] Contact a licensed professional waste disposal service.[7]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][7]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
